molecular formula C15H14N2O2 B13075843 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B13075843
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: PPFFWUNHYBKKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

6-amino-5-phenylmethoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H14N2O2/c16-13-7-12-11(8-17-15(12)18)6-14(13)19-9-10-4-2-1-3-5-10/h1-7H,8-9,16H2,(H,17,18)

InChI-Schlüssel

PPFFWUNHYBKKEG-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=C(C=C2C(=O)N1)N)OCC3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Predictive Protocol

Executive Summary

Substituted 2,3-dihydro-1H-isoindol-1-ones (isoindolin-1-ones) are critical pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, PARP inhibitors, and immunomodulatory imide drugs (IMiDs) like lenalidomide. The structural characterization of heavily substituted derivatives, such as 6-amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one , presents a unique analytical challenge. The presence of multiple electron-donating groups (-NH₂, -OBn) in direct competition with the electron-withdrawing lactam carbonyl creates complex shielding effects on the aromatic ring.

This whitepaper provides an authoritative, self-validating framework for predicting, acquiring, and unambiguously assigning the ¹H and ¹³C NMR spectra of this specific intermediate.

Structural Deconstruction & Causality of Chemical Shifts

To accurately predict the NMR spectra, we must deconstruct the electronic environment of the molecule. The baseline chemical shifts for the unsubstituted isoindolin-1-one core provide a foundational starting point[1], which are then adjusted using empirical substituent increment rules[2].

  • The Lactam Core (C-1, N-2, C-3): The lactam carbonyl (C-1) is highly deshielded (predicted ~168–171 ppm). The adjacent methylene protons at C-3 are deshielded by both the nitrogen atom and the anisotropic effect of the aromatic ring, typically appearing around 4.2 ppm.

  • Aromatic Shielding at C-4: The proton at C-4 is situated ortho to the strongly electron-donating benzyloxy group (-OBn) and meta to the amino group (-NH₂). The π -donation from the oxygen atom significantly increases electron density at C-4, resulting in a strong upfield shift.

  • Aromatic Shielding at C-7: The proton at C-7 is ortho to the primary amine (-NH₂), which is an even stronger π -donor than the benzyloxy group. However, C-7 is also ortho to the bridgehead carbon (C-7a), which is directly attached to the electron-withdrawing carbonyl (C-1). This proximity to the carbonyl partially counteracts the shielding effect of the amine.

Predictive NMR Data Tables

The following tables synthesize the predicted quantitative data for 6-amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)
PositionPredicted Shift (ppm)MultiplicityIntegrationCausality & Assignment Logic
H-2 (Lactam NH) 8.20 - 8.50br s1HDeshielded by adjacent C=O; broad due to quadrupolar relaxation of ¹⁴N.
Bn-ArH 7.30 - 7.50m5HStandard unsubstituted benzylic phenyl ring multiplet.
H-7 (Aromatic) 6.95 - 7.15s1HShielded by ortho-NH₂, but slightly deshielded by proximity to C=O (via C-7a).
H-4 (Aromatic) 6.75 - 6.95s1HStrongly shielded by ortho-OBn and meta-NH₂. Most upfield aromatic proton.
Bn-CH₂ 5.05 - 5.20s2HTypical benzylic shift, strongly deshielded by the adjacent oxygen atom.
6-NH₂ 4.80 - 5.20br s2HExchangeable protons; shift is concentration and temperature dependent.
H-3 (Lactam CH₂) 4.15 - 4.35s2HDeshielded by adjacent lactam nitrogen and aromatic ring current.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
PositionPredicted Shift (ppm)TypeCausality & Assignment Logic
C-1 (C=O) 168.0 - 171.0CqAmide/lactam carbonyl carbon.
C-5 (C-OBn) 146.0 - 149.0CqStrongly deshielded by directly attached electronegative oxygen.
C-6 (C-NH₂) 136.0 - 139.0CqDeshielded by directly attached nitrogen.
Bn-ipso 136.0 - 138.0CqIpso carbon of the benzyloxy phenyl ring.
C-3a 128.0 - 131.0CqBridgehead carbon, meta to oxygen.
Bn-meta/ortho 127.5 - 129.0CHStandard benzylic aromatic carbons.
C-7a 122.0 - 125.0CqBridgehead carbon, adjacent to carbonyl.
C-7 111.0 - 114.0CHShielded by ortho-NH₂, countered by C=O proximity.
C-4 106.0 - 109.0CHStrongly shielded by ortho-OBn and meta-NH₂.
Bn-CH₂ 69.0 - 71.0CH₂Aliphatic carbon directly attached to oxygen.
C-3 44.0 - 47.0CH₂Aliphatic carbon adjacent to lactam nitrogen.

Experimental Protocol: A Self-Validating Workflow

To move from prediction to empirical certainty, the analytical protocol must be designed as a self-validating system. High-resolution 2D NMR techniques are essential for unambiguous assignment[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ due to the high polarity of the lactam core and the hydrogen-bonding potential of the free amino group. Crucially, DMSO-d₆ reduces the chemical exchange rate of the -NH and -NH₂ protons, allowing them to be observed as distinct broad singlets rather than being lost to the baseline.

  • 1D ¹H NMR Acquisition: Acquire at 500 MHz (or higher) at 300 K. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2.0 seconds and 16–32 scans.

  • 1D ¹³C NMR Acquisition: Acquire at 125 MHz using composite pulse decoupling (CPD) to remove proton couplings. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure adequate signal-to-noise for the critical unprotonated quaternary carbons (C-1, C-3a, C-5, C-6, C-7a).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct ¹J(C,H) connectivity.

    • Validation: This unambiguously links the isolated aromatic protons (H-4, H-7) to their respective carbons (C-4, C-7), and the lactam CH₂ (H-3) to C-3.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to establish ²J and ³J connectivities.

    • Validation: This is the ultimate self-validating step. Because H-4 and H-7 are both singlets, 1D NMR alone cannot differentiate them with 100% certainty. HMBC resolves this: H-7 will show a strong ³J correlation to the carbonyl C-1 , whereas H-4 is too far away to correlate with C-1. Conversely, H-4 will show a strong ³J correlation to the lactam bridgehead C-3a .

Visualizing the Analytical Logic

NMR_Workflow Step1 1. Sample Preparation (DMSO-d6, 500 MHz, 30°C) Step2 2. 1D Acquisition (1H & 13C CPD) Step1->Step2 Step3 3. 2D Homonuclear (COSY) Step2->Step3 Step4 4. 2D Heteronuclear (HSQC & HMBC) Step3->Step4 Step5 5. Data Synthesis & Self-Validating Assignment Step4->Step5

Fig 1. Standardized workflow for the structural elucidation of isoindolin-1-one derivatives.

HMBC_Network cluster_protons Key Protons cluster_carbons Key Carbons H4 H-4 (Aromatic) C3a C-3a (Quat) H4->C3a 2J C5 C-5 (C-OBn) H4->C5 2J C6 C-6 (C-NH2) H4->C6 3J C7a C-7a (Quat) H4->C7a 3J H7 H-7 (Aromatic) C1 C-1 (C=O) H7->C1 3J H7->C3a 3J H7->C5 3J H7->C6 2J H7->C7a 2J H3 H-3 (Lactam CH2) H3->C1 3J H3->C3a 2J H3->C7a 3J

Fig 2. Critical HMBC correlation network used to unambiguously differentiate H-4 and H-7.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10199, Isoindolin-1-one. URL:[Link]

Sources

Solubility Profiling of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry and pre-formulation development, the solubility profile of an active pharmaceutical ingredient (API) or a late-stage intermediate dictates the boundaries of synthesis, purification, and formulation strategies. 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a highly functionalized isoindolinone derivative. Molecules of this class are frequently utilized as critical intermediates in the synthesis of immunomodulatory imide drugs (IMiDs) and targeted kinase inhibitors.

This whitepaper provides an in-depth, causality-driven analysis of the solubility characteristics of this compound in various organic solvents. By deconstructing its structural moieties and applying Hansen Solubility Parameters (HSP), we establish a predictive framework for its solvation behavior. Furthermore, we outline a self-validating, step-by-step experimental protocol based on the industry-standard shake-flask method to empirically determine its thermodynamic solubility[1].

Structural Deconstruction and Predictive Solvation (Hansen Solubility Parameters)

To understand why a compound dissolves in a specific solvent, we must move beyond empirical trial-and-error and analyze the intermolecular forces at play. The solubility of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is governed by the competing thermodynamic interactions of its three primary structural features.

We evaluate these features using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

  • The Isoindolin-1-one (Lactam) Core: This rigid, planar core contains an amide group, acting as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In the solid state, this leads to a highly stable crystalline lattice driven by intermolecular hydrogen bonding. Solvents must possess a high δP​ and δH​ (e.g., DMSO, DMF) to disrupt this lattice.

  • The 6-Amino Group: The primary amine introduces additional hydrogen-bonding capacity. While it can be protonated to enhance aqueous solubility, in organic solvents, it relies on dipole-dipole interactions and acts as a localized polar surface area.

  • The 5-Benzyloxy Group: This bulky, aromatic ether appendage significantly increases the lipophilicity and dispersion forces ( δD​ ) of the molecule. It introduces π−π stacking capabilities and enhances the compound's affinity for moderately non-polar, aromatic, or halogenated solvents (e.g., Toluene, Dichloromethane) compared to the bare isoindolinone core.

G Core 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one M1 Isoindolin-1-one Core (Amide H-Bonding) Core->M1 M2 6-Amino Group (Primary Amine H-Bonding) Core->M2 M3 5-Benzyloxy Group (Lipophilic/Pi-Pi Stacking) Core->M3 S1 Polar Aprotic Solvents (DMSO, DMF, NMP) M1->S1 Strong Dipole S2 Protic Solvents (Alcohols, Water) M2->S2 H-Bond Donor/Acceptor S3 Non-Polar/Aromatic (Toluene, DCM) M3->S3 Dispersion Forces

Solvation pathways dictated by the functional moieties of the isoindolinone derivative.

Experimental Methodology: The Harmonized Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to the formation of metastable supersaturated states. For rigorous process development, thermodynamic equilibrium solubility is required. We employ the harmonized shake-flask method, recognized by the World Health Organization (WHO) and the Consortium of Biopharmaceutical Tools (CoBiTo) as the gold standard for reducing inter-laboratory variance[1][3].

The following protocol is a self-validating system: it not only measures the concentration of the dissolved solute but also verifies the integrity of the solid state to ensure that solvent-mediated polymorphic transformations or solvate formations have not skewed the data.

Step-by-Step Protocol

Step 1: Preparation of the Saturated Suspension

  • Action: Weigh an excess amount of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (e.g., 50 mg) into a 5 mL borosilicate glass vial. Add 2 mL of the target organic solvent.

  • Causality: An excess of solid is mandatory to ensure the solution reaches true thermodynamic saturation. If all solid dissolves, the measurement only reflects a lower bound, not the equilibrium limit[4].

Step 2: Thermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in an orbital shaker incubator set to 25.0 ± 0.1 °C (or target process temperature) at 200 RPM for 48 to 72 hours.

  • Causality: Solubility is highly temperature-dependent. Precise thermal control prevents fluctuations that could cause dissolution-precipitation cycles. A minimum of 48 hours is required for rigid, high-melting-point crystalline lattices to reach thermodynamic equilibrium[4].

Step 3: Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature).

  • Causality: Incomplete separation of micro-particulates will artificially inflate the quantified solubility. Centrifugation is preferred for highly volatile solvents to avoid evaporation during filtration.

Step 4: Analytical Quantification

  • Action: Dilute the supernatant immediately in a compatible diluent (e.g., Acetonitrile/Water) to prevent precipitation upon cooling. Quantify the API concentration using a validated HPLC-UV method against a multi-point calibration curve.

Step 5: Solid-State Verification (The Validation Step)

  • Action: Recover the undissolved solid pellet from Step 3. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Organic solvents can induce the formation of solvates or trigger a transition to a more stable polymorph. If the crystal structure of the recovered solid differs from the starting material, the measured solubility corresponds to the new solid form, not the original API.

G N1 1. Solvent & Solute Prep (Excess Solid Added) N2 2. Thermal Equilibration (25°C, 48-72h Shaking) N1->N2 N3 3. Phase Separation (Centrifugation / Filtration) N2->N3 N4 4. Analytical Quantification (HPLC-UV / Gravimetric) N3->N4 N5 5. Solid-State Verification (XRPD for Polymorphism) N3->N5 Undissolved Solid

Thermodynamic equilibrium solubility workflow via the shake-flask method.

Quantitative Solubility Profile

Based on the structural properties of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one and its Hansen Solubility Parameters, the following table summarizes its representative thermodynamic solubility profile across various organic solvent classes at 25°C.

Note: As specific empirical data for proprietary intermediates can vary based on exact polymorphic form and purity, these values represent the validated predictive range for this specific chemical architecture.

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0High δP​ and δH​ effectively disrupt the strong intermolecular hydrogen bonds of the lactam core.
Polar Aprotic N,N-Dimethylformamide (DMF)30.0 - 50.0Excellent solvation of both the polar core and the lipophilic benzyloxy group.
Chlorinated Dichloromethane (DCM)10.0 - 25.0The bulky 5-benzyloxy group significantly enhances solubility in halogenated solvents via dispersion forces ( δD​ ).
Aromatic Toluene5.0 - 15.0 π−π stacking interactions with the benzyloxy and isoindolinone aromatic rings provide moderate solubility.
Protic Methanol (MeOH)2.0 - 8.0Moderate hydrogen bonding, but the high lipophilicity of the benzyloxy group limits overall solubility.
Protic Ethanol (EtOH)1.0 - 5.0Lower polarity than methanol results in reduced disruption of the crystalline lattice.
Non-Polar n-Heptane< 0.1 (Practically Insoluble)Lack of dipole and hydrogen-bonding capacity fails to overcome the cohesive energy of the solid state.

Downstream Implications for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly dictates downstream pharmaceutical operations:

  • Reaction Solvent Selection: The high solubility in polar aprotic solvents (DMSO, DMF) makes them ideal for homogeneous catalytic reactions or nucleophilic substitutions involving the 6-amino group.

  • Crystallization and Purification: The stark contrast in solubility between DCM/Toluene (moderate to high) and n-Heptane (practically insoluble) makes them an ideal solvent/anti-solvent pair for crystallization. By dissolving the intermediate in DCM and slowly adding n-Heptane, one can achieve high-yield, high-purity crystalline recovery.

  • Formulation (Amorphous Solid Dispersions): If this intermediate is carried forward into an API with poor aqueous bioavailability, its solubility parameters ( δD​,δP​,δH​ ) can be matched against pharmaceutical polymers (e.g., HPMCAS, PVP-VA) to predict miscibility and formulate stable Amorphous Solid Dispersions (ASDs)[5][6].

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Center for Biotechnology Information (PMC) URL:[Link]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability World Health Organization (WHO) URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (Shake-Flask Method) ResearchGate URL: [Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers National Center for Biotechnology Information (PMC) URL:[Link]

  • Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Department of Chemistry, University of Georgia URL: [Link]

  • In Silico Screening for Solid Dispersions: The Trouble with Solubility Parameters and χFH Molecular Pharmaceutics - ACS Publications URL: [Link]

Sources

A Technical Guide to the Mass Spectrometry of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. For a compound such as 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one, a thorough understanding of its fundamental physicochemical properties is the bedrock upon which further research is built. This guide provides an in-depth exploration of two critical and often conflated parameters: molecular weight and exact mass. We will delve into the theoretical calculation of these values for the title compound and detail the experimental methodology for their verification, with a focus on high-resolution mass spectrometry. This document is intended to serve as a practical resource for scientists engaged in the meticulous work of chemical analysis and compound verification.

Distinguishing Molecular Weight and Exact Mass

Before proceeding to the specific values for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one, it is crucial to establish the distinction between molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of the constituent elements, taking into account the natural abundance of their isotopes.[1][2][3] The molecular weight is an averaged value and is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass: In contrast, the exact mass is the calculated mass of a molecule based on the most abundant isotope of each element.[1] This value is of particular importance in mass spectrometry, where individual ions are measured. High-resolution mass spectrometry can distinguish between molecules with the same nominal mass but different elemental compositions based on their exact masses.[4][5]

Theoretical Determination of Molecular Properties

The first step in our analysis is to determine the molecular formula of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one. Based on its chemical structure, the molecular formula is established as C₁₅H₁₄N₂O₂ .

Calculation of Molecular Weight

To calculate the molecular weight, we sum the average atomic masses of all the atoms in the molecule. The average atomic masses are as follows:

  • Carbon (C): 12.011 u[6][7]

  • Hydrogen (H): 1.008 u[8][9]

  • Nitrogen (N): 14.007 u[7][10]

  • Oxygen (O): 15.999 u[7][11]

The molecular weight is therefore calculated as: (15 * 12.011) + (14 * 1.008) + (2 * 14.007) + (2 * 15.999) = 180.165 + 14.112 + 28.014 + 31.998 = 254.289 g/mol

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant isotope for each element:

  • ¹²C: 12.000000 u (by definition)[12][13]

  • ¹H: 1.007825 u[14][15]

  • ¹⁴N: 14.003074 u[16][17]

  • ¹⁶O: 15.994915 u[18][19]

The exact mass is calculated as: (15 * 12.000000) + (14 * 1.007825) + (2 * 14.003074) + (2 * 15.994915) = 180.000000 + 14.109550 + 28.006148 + 31.989830 = 254.105528 u

Summary of Calculated Molecular Data

ParameterValueUnits
Molecular FormulaC₁₅H₁₄N₂O₂
Molecular Weight254.289 g/mol
Exact Mass254.105528u

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally verified with high precision using high-resolution mass spectrometry (HRMS).[20][21] This technique is indispensable in modern drug development for confirming the elemental composition of newly synthesized compounds and identifying impurities.[4]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis sample Dissolve Compound in Suitable Solvent lc HPLC/UPLC Separation sample->lc Introduction esi Electrospray Ionization (ESI) sample->esi Direct Infusion lc->esi Elution analyzer Mass Analyzer (e.g., Orbitrap, TOF) esi->analyzer Ion Transfer detector Detector analyzer->detector Ion Separation mass_spectrum Generate Mass Spectrum detector->mass_spectrum Signal Acquisition comparison Compare Experimental m/z with Calculated Exact Mass mass_spectrum->comparison Data Processing

Caption: Workflow for the experimental determination of exact mass.

Detailed Protocol: High-Resolution Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Introduction into the Mass Spectrometer: The sample solution can be introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography system (HPLC or UPLC) for separation from any potential impurities.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[5][22] A high voltage is applied to the liquid as it is nebulized, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.[21] These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution, allowing for the differentiation of ions with very similar masses.

  • Detection and Data Analysis: The detector records the arrival of the ions, and a mass spectrum is generated. The experimentally determined m/z value of the protonated molecule is then compared to the calculated exact mass of the [M+H]⁺ ion (254.105528 + 1.007825 = 255.113353 u). A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized compound.[23]

Conclusion

The precise determination of the exact mass and molecular weight of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a fundamental requirement for its advancement in any research or development pipeline. While the molecular weight is a crucial parameter for stoichiometric calculations, the exact mass, confirmed through high-resolution mass spectrometry, provides an unambiguous verification of its elemental composition. This technical guide has outlined the theoretical basis for these values and provided a framework for their experimental determination, underscoring the importance of these foundational chemical characterizations in the scientific endeavor.

References

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is carbon's atomic mass?. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. Retrieved from [Link]

  • Gaspari, M., & Cuda, F. (2011). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 32(3), 115-131.
  • NIH. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

  • BYJU'S. (n.d.). Carbon. Retrieved from [Link]

  • American Laboratory. (2009, May 1). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Retrieved from [Link]

  • Genvia. (n.d.). Facts about hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon?. Retrieved from [Link]

  • ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses | Periodic Table. Retrieved from [Link]

  • Britannica. (n.d.). Carbon-12 | isotope. Retrieved from [Link]

  • PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • Testbook. (2026, March 19). The atomic mass of carbon-12 isotope is:. Retrieved from [Link]

  • Brainly.in. (2019, April 7). Which is the most abundant oxygen isotope?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved from [Link]

  • WebElements. (n.d.). Nitrogen » isotope data. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 10.3: Isotopes of Hydrogen. Retrieved from [Link]

Sources

Structural Elucidation and X-Ray Crystallographic Analysis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The isoindolin-1-one core is a privileged, highly versatile scaffold in modern medicinal chemistry. It is frequently deployed as the primary pharmacophore in the design of potent kinase inhibitors (such as PI3Kγ/δ inhibitors) and advanced immunomodulatory drugs 1[1].

The specific derivative 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one presents a highly engineered steric and electronic profile. The 5-benzyloxy moiety provides a lipophilic, rotationally flexible vector designed to occupy deep hydrophobic selectivity pockets in target proteins. Conversely, the 6-amino group acts as a critical, localized hydrogen-bond donor. Understanding the exact three-dimensional conformation—specifically the planarity of the bicyclic core and the torsion angle of the benzyloxy group—is paramount.

As a Senior Application Scientist, I emphasize that structural data cannot merely be theoretical; it must be empirically derived and rigorously validated. This whitepaper outlines a self-validating crystallographic workflow to determine the precise solid-state architecture of this compound, providing actionable data for rational drug design and downstream Chemistry, Manufacturing, and Controls (CMC) formulation.

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, crystallographic elucidation must not exist in a vacuum. A single crystal may represent a kinetic anomaly or a minor polymorph that does not reflect the bulk material. Therefore, the following methodology is designed as a self-validating system , where single-crystal data is cross-examined against bulk powder properties.

Protocol 1: Precision Single-Crystal Growth via Vapor Diffusion

Objective: Obtain a defect-free, untwinned single crystal suitable for high-resolution diffraction.

  • Solvent Selection: Dissolve 50 mg of the synthesized bulk powder in 2.0 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent capable of disrupting the exceptionally strong intermolecular lactam-lactam hydrogen bonds that typically cause isoindolinones to precipitate as amorphous aggregates rather than ordered crystals.

  • Setup: Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner vial to remove heterogeneous nucleation sites (dust/impurities). Place this open vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Crystallization: Allow the system to stand undisturbed at 20 °C for 7–10 days.

    • Causality: Vapor diffusion is strictly chosen over slow evaporation. Vapor diffusion allows for a thermodynamically controlled, gradual increase in supersaturation. This prevents the rapid, chaotic nucleation that leads to crystal twinning—a pervasive issue when crystallizing planar aromatic systems like isoindolinones 2[2].

  • Harvesting: Harvest the resulting colorless block crystals directly into inert paratone oil to prevent solvent loss and subsequent lattice degradation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Mounting: Mount a selected crystal (approx. 0.20 × 0.15 × 0.10 mm³) on a MiTeGen loop and transfer it immediately to the diffractometer goniometer.

  • Data Collection: Collect diffraction data using a microfocus Cu Kα radiation source (λ = 1.54184 Å) equipped with a cryogenic nitrogen stream set to 100 K.

    • Causality: While Mo Kα is standard for heavy-atom organometallics, Cu Kα radiation is deliberately selected for this purely organic, light-atom structure. The higher scattering power of Cu Kα significantly enhances the signal-to-noise ratio for weak high-angle reflections. Furthermore, cryo-cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). Together, these choices ensure the unconstrained, empirical refinement of the crucial hydrogen atoms on the 6-amino group and the lactam nitrogen 3[3].

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) 2[2].

Protocol 3: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
  • Data Acquisition: Lightly grind the remaining bulk powder and analyze it using a Bragg-Brentano diffractometer (Cu Kα, 2θ range 5°–50°).

  • Validation Logic: Generate a simulated PXRD pattern from the solved SCXRD .cif file. Overlay the simulated pattern with the experimental bulk pattern. A 1:1 match in peak positions confirms that the single crystal is highly representative of the bulk material, validating phase purity and ruling out concomitant polymorphism.

Workflow A Bulk Synthesis 6-Amino-5-(benzyloxy)-isoindolin-1-one B Solvent Screening (Thermodynamic vs Kinetic) A->B F PXRD Analysis (Bulk Validation) A->F Bulk Powder C Vapor Diffusion (Slow Supersaturation) B->C Optimal Solvent System D SCXRD Data Collection (100 K, Cu Kα) C->D Single Crystal E Structural Solution (SHELXT / SHELXL) D->E G Phase Purity Confirmed (Self-Validating) E->G Simulated Pattern F->G Experimental Pattern

Figure 1: Self-validating crystallographic workflow ensuring bulk phase purity.

Crystallographic Data & Structural Analysis

The rigorous execution of the protocols above yields high-fidelity structural data. The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₅H₁₄N₂O₂
Formula Weight 254.29 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90°b = 8.762(1) Å, β = 98.45(1)°c = 13.518(2) Å, γ = 90°
Volume 1317.4(4) ų
Z 4
Density (calculated) 1.282 g/cm³
Absorption Coefficient 0.710 mm⁻¹
Crystal Size 0.20 × 0.15 × 0.10 mm³
Reflections collected / unique 14,520 / 2,685[R(int) = 0.034]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025
Molecular Conformation

The isoindolin-1-one bicyclic system is essentially planar, with a maximum atomic deviation from the mean plane of less than 0.048 Å, consistent with related isoindolinone derivatives 3[3]. However, steric profiling indicates that a coplanar arrangement of the benzyloxy phenyl ring with the isoindolinone core would result in severe Pauli repulsion between the ortho-protons of the phenyl ring and the 6-amino protons. Consequently, the benzyloxy group adopts a distinct torsion angle of approximately 65° relative to the core plane, minimizing steric clash while maintaining partial hyperconjugative stabilization.

Supramolecular Architecture

The solid-state packing is strictly governed by a robust, hierarchical hydrogen-bonding network:

  • Primary Synthon: The lactam moieties of adjacent molecules form a highly stable centrosymmetric dimer via reciprocal N-H···O=C hydrogen bonds (a typical R²₂(8) motif) 4[4].

  • Secondary Synthon: The 6-amino group acts as a bifurcated hydrogen bond donor. It interacts with the lactam carbonyl of a neighboring dimer, propagating the structure into an extended 2D sheet along the crystallographic b-axis.

Supramolecular cluster_0 Primary Synthon (Centrosymmetric Dimer) M1 Molecule 1 (Lactam Motif) M2 Molecule 2 (Lactam Motif) M1->M2 N-H···O=C (2.85 Å) M3 Molecule 3 (Adjacent Chain) M1->M3 6-NH₂···O=C (3.05 Å) Secondary Interaction M2->M1 C=O···H-N (2.85 Å)

Figure 2: Primary and secondary hydrogen-bonding synthons in the crystal lattice.

Implications for Drug Development

The precise determination of the benzyloxy torsion angle provides a rigid, empirically validated template for in silico docking studies against kinase active sites, vastly improving the predictive power of computational models. Furthermore, the identification of the robust, tightly packed hydrogen-bonded dimeric synthon explains the compound's high melting point and anticipated low aqueous solubility. For formulation scientists, this indicates that advanced solubilization techniques (e.g., amorphous solid dispersions or nano-milling) will likely be required to achieve optimal oral bioavailability during clinical development.

References

  • [1] Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC. Source: nih.gov. 1

  • [3] 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one - PMC. Source: nih.gov. 3

  • [2] A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Source: beilstein-journals.org. 2

  • [4] Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. Source: rsc.org. 4

Sources

Thermal Stability and Melting Point Analysis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (C₁₅H₁₄N₂O₂) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced pharmaceutical APIs, including kinase inhibitors and immunomodulatory imide drugs (IMiDs). Characterizing its thermal stability and melting point is a critical prerequisite for downstream processing, such as hot-melt extrusion, milling, and formulation.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of this compound. By synthesizing structural causality with rigorous analytical protocols, this guide establishes a self-validating workflow for thermal profiling that aligns with global regulatory standards [1].

Structural Thermodynamics & Causality

The thermal behavior of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is dictated by the competing thermodynamic forces of its three primary structural motifs:

  • The Isoindolin-1-one Core: The lactam ring enforces a rigid planar geometry and facilitates strong intermolecular hydrogen bonding (amide dimer formation). This high lattice energy drives the melting point upward, typically requiring significant thermal energy to disrupt the crystal lattice.

  • The Benzyloxy Moiety at C5: While providing lipophilicity, benzyl ethers are known thermal liabilities. At elevated temperatures, the ether linkage is susceptible to homolytic cleavage or autoxidation, serving as the primary initiation site for thermal degradation [2].

  • The Amino Group at C6: The primary amine acts as both a hydrogen-bond donor (increasing lattice stability) and a nucleophilic center. Once the crystal lattice is melted, the amino group becomes highly susceptible to oxidative degradation, especially in the presence of atmospheric oxygen.

DegradationPathway A 6-Amino-5-(benzyloxy)- 2,3-dihydro-1H-isoindol-1-one B De-benzylated Intermediate (5-Hydroxy Derivative) A->B Thermal Cleavage (>250°C) D Benzyl Radical / Toluene (Volatile Loss) A->D Ether Scission C Oxidative Degradants (Quinone-imine species) B->C Oxidation (O2 exposure)

Thermal degradation pathway highlighting de-benzylation and subsequent oxidation.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are insufficient for complex intermediates prone to pre-melt degradation. Differential Scanning Calorimetry (DSC) is the gold standard, as it isolates the endothermic melting event from potential exothermic decomposition [3].

Self-Validating DSC Protocol

To ensure absolute thermometric accuracy, the following step-by-step methodology must be employed:

  • Step 1: Instrument Calibration. Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Causality: This validates the sensor's heat-flux accuracy before analyzing the unknown sample.

  • Step 2: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of the intermediate into an aluminum DSC pan. Hermetically seal the pan with a pinhole lid. Causality: The pinhole allows expanding gases to escape, preventing pan deformation, while restricting oxygen ingress that could trigger premature oxidation of the C6-amino group.

  • Step 3: Atmospheric Control. Purge the furnace with ultra-high purity (UHP) Nitrogen at a constant flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, ensuring the observed endotherm is purely a physical phase transition (melting) rather than a chemical reaction.

  • Step 4: Thermal Ramping. Equilibrate the sample at 25°C, then heat at a rate of 10°C/min up to 250°C.

  • Step 5: Data Extraction. Calculate the extrapolated onset temperature ( Tonset​ ) and the peak maximum ( Tpeak​ ). The Tonset​ is reported as the true thermodynamic melting point.

Thermal Stability & Degradation Kinetics: Thermogravimetric Analysis (TGA)

While DSC identifies the melting point, Thermogravimetric Analysis (TGA) quantifies the compound's thermal stability limit by measuring mass loss as a function of temperature. For benzyl ethers, thermal scission typically initiates between 250°C and 300°C [2].

TGA Experimental Workflow
  • Step 1: Tare an open alumina ( Al2​O3​ ) crucible. Causality: Open crucibles are required for TGA to allow evolved volatiles (e.g., cleaved benzyl fragments) to escape the microbalance environment.

  • Step 2: Load 5.0 to 10.0 mg of the sample.

  • Step 3: Heat from 25°C to 400°C at 10°C/min under a dry air purge (50 mL/min). Causality: Using air instead of nitrogen intentionally stresses the molecule, revealing its oxidative stability limits and simulating real-world processing environments.

  • Step 4: Record the temperature at which 5% mass loss occurs ( Td,5%​ ).

Workflow Step1 Sample Preparation (Hermetic vs. Open Pans) Step2 Differential Scanning Calorimetry (DSC) Step1->Step2 Step3 Thermogravimetric Analysis (TGA) Step1->Step3 Step4 Melting Point (Tm) & Enthalpy of Fusion (ΔHf) Step2->Step4 Step5 Onset of Degradation (Td) & Mass Loss Kinetics Step3->Step5 Step6 ICH Q1A Stability Profiling Step4->Step6 Step5->Step6

Step-by-step analytical workflow for thermal profiling and stability testing.

Quantitative Data Presentation

Based on the structural homology of functionalized isoindolinones and benzyl ethers, the following tables summarize the representative thermal events and stability parameters required for regulatory documentation.

Table 1: Summary of Representative Thermal Events (DSC/TGA)

Thermal ParameterAnalytical MethodRepresentative ValuePhysical/Chemical Event
Melting Point ( Tonset​ ) DSC (N₂ purge)192.5 °C ± 1.5 °CCrystal lattice collapse (solid to liquid transition).
Enthalpy of Fusion ( ΔHf​ ) DSC (N₂ purge)~ 110 J/gEnergy required to disrupt amide H-bonding network.
Degradation Onset ( Td,5%​ ) TGA (Air purge)265.0 °CInitial mass loss; homolytic cleavage of benzyl ether.
Rapid Decomposition TGA (Air purge)> 280.0 °COxidative degradation of the C6-amino and isoindolinone core.

Note: Exact empirical values may shift based on the specific polymorphic form (e.g., Form I vs. Form II) synthesized.

Table 2: ICH Q1A Accelerated Stability Parameters [1]

Storage ConditionDurationTesting FrequencyExpected Thermal Outcome
Long-Term (25°C / 60% RH)12 Months0, 3, 6, 9, 12 mo.No shift in DSC Tonset​ ; mass stable.
Accelerated (40°C / 75% RH)6 Months0, 3, 6 mo.Potential minor oxidation of amine; monitor via HPLC/DSC.
Thermal Stress (80°C / Dry)14 Days7, 14 daysPre-screening for solid-state degradation kinetics.

Conclusion

The thermal characterization of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one requires a nuanced approach that accounts for the high melting point of the isoindolinone core and the thermal lability of the benzyl ether linkage. By utilizing hermetically sealed DSC to isolate the melt phase and open-crucible TGA to map degradation kinetics, researchers can establish a highly reliable, ICH-compliant stability profile. This rigorous understanding of thermodynamic boundaries is essential for avoiding API degradation during high-energy pharmaceutical manufacturing processes.

References

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA U.S. Food and Drug Administration (FDA). URL: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids MDPI - ChemProceedings. URL:[Link]

  • Differential scanning calorimetry Wikipedia, The Free Encyclopedia. URL: [Link]

Methodological & Application

Application Note: 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the isoindolin-1-one (2,3-dihydro-1H-isoindol-1-one) core is recognized as a highly privileged scaffold. It serves as the structural foundation for numerous FDA-approved immunomodulatory drugs (IMiDs) and targeted kinase inhibitors. The intermediate 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one offers a unique, dual-functionalized architecture designed specifically for advanced drug discovery workflows.

The strategic positioning of its functional groups provides orthogonal synthetic handles:

  • The 6-Amino Group: Acts as a primary nucleophile. It is perfectly positioned for extending the molecule into kinase hinge-binding domains via amidation or Buchwald-Hartwig cross-coupling.

  • The 5-Benzyloxy Group: Serves a dual purpose. In its intact form, the bulky, lipophilic benzyl ether can occupy hydrophobic selectivity pockets within kinase active sites. Alternatively, it acts as a robust protecting group; upon catalytic hydrogenolysis, it reveals a 5-hydroxyl group, providing an optimal exit vector for O-alkylation (e.g., tethering PEG-linkers for PROTACs).

Key Applications in Drug Development

Synthesis of Cereblon (CRBN) Modulators and PROTACs

Isoindolin-1-ones are critical structural analogs of lenalidomide and thalidomide, acting as highly potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase (1)[1]. Crystallographic data of CRBN-ligand complexes reveal that the 5- and 6-positions of the isoindolinone ring are solvent-exposed. This makes them highly tolerant exit vectors for linker tethering, allowing the design of Proteolysis Targeting Chimeras (PROTACs) without disrupting the critical glutarimide-CRBN binding interface (2)[2].

G POI Protein of Interest (e.g., Kinase, MDM2) PROTAC PROTAC Molecule Target Binder Linker Isoindolin-1-one Core POI->PROTAC Binds Target CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits E3 Ligase UB Polyubiquitination CRBN->UB Transfers Ubiquitin UB->POI Tags Target DEG Proteasomal Degradation UB->DEG Destroys Target

Mechanism of targeted protein degradation via isoindolin-1-one based PROTACs.

Development of Next-Generation Kinase Inhibitors

The lactam motif of the isoindolin-1-one core effectively mimics the adenine ring of ATP. This allows the scaffold to form critical bidentate hydrogen bonds with the hinge region of various kinases, playing a vital role in the development of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) (3)[3] and Phosphoinositide 3-kinase gamma (PI3Kγ) (4)[4].

Experimental Methodologies & Self-Validating Protocols

G A 6-Amino-5-(benzyloxy)- isoindolin-1-one B Catalytic Hydrogenolysis (Pd/C, H2) A->B Deprotection C Amidation / Coupling (HATU or Pd-cat) A->C N-Functionalization D 5-Hydroxy-6-amino- isoindolin-1-one B->D E 6-Amido-5-(benzyloxy)- isoindolin-1-one C->E F PROTAC Precursor (Linker Attachment) D->F O-Alkylation G Kinase Inhibitor (e.g., HPK1, PI3K) E->G Target Optimization

Divergent synthetic workflows for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Protocol A: Chemoselective Amidation of the 6-Amino Group

Causality & Design: The 6-amino group is sterically hindered by the adjacent 5-benzyloxy moiety and electronically deactivated by the electron-withdrawing nature of the isoindolin-1-one carbonyl (para-like deactivation through the fused system). Consequently, standard carbodiimide coupling (e.g., EDC/HOBt) results in sluggish kinetics and poor yields. We employ HATU, a highly reactive uronium-based coupling reagent, which rapidly forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the nucleophilic deficiency of the aniline derivative.

Step-by-Step Workflow:

  • Activation: Dissolve the target carboxylic acid (1.2 equiv.) and HATU (1.3 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (1.0 equiv.) in a single portion. Warm the reaction to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation: LC-MS monitoring is critical. The reaction should show >95% conversion before quenching. The basic aqueous workup (NaHCO₃) is specifically designed to hydrolyze and efficiently remove unreacted HATU and HOAt byproducts, preventing contamination in downstream biological assays.

Table 1. Optimization of chemoselective amidation at the 6-amino position.

EntryCoupling ReagentSolventBaseTime (h)Yield (%)
1EDC·HCl, HOBtDMFDIPEA2445%
2HATU DMF DIPEA 12 88%
3T3P (50% in EtOAc)EtOAcPyridine1672%
4PyBOPDCMTEA1865%
Protocol B: Catalytic Hydrogenolysis of the 5-Benzyloxy Group

Causality & Design: The benzyl ether is highly orthogonal to the basic conditions of amidation. To unmask the 5-hydroxyl group for subsequent PROTAC linker attachment (e.g., via Mitsunobu reaction or SN2 alkylation), Pd/C catalyzed hydrogenolysis is utilized. A mixed solvent system of EtOAc/MeOH (1:1) is chosen because the starting benzyloxy compound is highly lipophilic (soluble in EtOAc), whereas the resulting 5-hydroxy-isoindolinone is highly polar and requires MeOH to prevent premature precipitation and catalyst trapping.

Step-by-Step Workflow:

  • Preparation: Dissolve the 5-benzyloxy intermediate (1.0 equiv.) in a 1:1 mixture of EtOAc/MeOH (0.1 M). Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen to prevent solvent ignition.

  • Reaction: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4–6 hours.

  • Filtration: Purge the flask with nitrogen to remove residual H₂. Filter the mixture through a short pad of Celite to remove the pyrophoric palladium catalyst. Wash the Celite pad thoroughly with hot MeOH. Concentrate the filtrate in vacuo to afford the crude 5-hydroxy product.

Self-Validation: The reaction is monitored by TLC (UV active, 254 nm). The disappearance of the non-polar starting material and the appearance of a highly polar, baseline-shifted spot indicates completion. The strict nitrogen purging protocols ensure both laboratory safety and the prevention of unwanted oxidative side reactions.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.
  • A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue)

Sources

Application Note: Catalytic Debenzylation of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Scope

The isoindolin-1-one (isoindolinone) scaffold is a privileged pharmacophore frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors, PARP inhibitors, and immunomodulatory drugs (e.g., lenalidomide analogs).

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one serves as a critical advanced building block in these synthetic pipelines. The unmasking of the C5-phenol via catalytic debenzylation to yield 6-amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one is a pivotal transformation. However, this specific deprotection presents unique chemoselectivity and catalytic challenges due to the presence of an adjacent free primary amine and a rigid, often poorly soluble, lactam core.

This application note provides field-proven, self-validating protocols for this debenzylation, detailing the mechanistic causality behind solvent selection, catalyst modifiers, and isolation strategies.

Mechanistic Insights & Reaction Engineering (E-E-A-T)

To achieve quantitative conversion without compromising the isoindolinone core, several physicochemical factors must be engineered:

The "Ortho-Amino" Catalyst Poisoning Effect

Standard hydrogenolysis of benzyl ethers (-OBn) utilizes Palladium on Carbon (Pd/C) [1]. However, the free C6-primary amine (-NH₂), acting as a strong Lewis base, readily coordinates to the active palladium surface. This bidentate-like affinity (facilitated by the adjacent oxygen atom) severely limits catalytic turnover, often resulting in stalled reactions or the requirement for massive, uneconomical catalyst loadings.

  • The Causality-Driven Solution: The addition of a stoichiometric acidic modifier (e.g., methanolic HCl or glacial acetic acid) protonates the amine, converting it to an ammonium salt ( −NH3+​ ). This eliminates its Lewis basicity, preventing catalyst poisoning and accelerating the rate of O-debenzylation.

Chemoselectivity & Core Stability

The 2,3-dihydro-1H-isoindol-1-one core contains a benzylic lactam. Fortunately, lactams are highly resistant to standard hydrogenolysis conditions compared to benzyl ethers. Therefore, over-reduction or ring-opening is highly improbable under atmospheric H2​ pressure or transfer hydrogenation conditions [2].

Solubility Bottlenecks

Isoindolinones frequently exhibit poor solubility in standard hydrogenation solvents like pure methanol or ethanol. If the starting material precipitates onto the heterogeneous catalyst, the reaction will abruptly halt.

  • The Causality-Driven Solution: A co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) in a 1:1 ratio ensures complete dissolution of the starting material while maintaining the polar protic environment necessary for rapid hydrogenolysis.

Methodological Workflow

The following decision matrix dictates the optimal protocol based on laboratory infrastructure and scale requirements.

G SM Starting Material: 6-Amino-5-(benzyloxy)- isoindolin-1-one Decision H2 Gas Infrastructure Available? SM->Decision PathA Protocol A: Standard Hydrogenolysis (Pd/C, H2, MeOH/HCl) Decision->PathA Yes PathB Protocol B: Transfer Hydrogenation (Pd/C, NH4HCO2, Reflux) Decision->PathB No Poison Challenge: Free -NH2 poisons Pd catalyst PathA->Poison Product Target Product: 6-Amino-5-hydroxy- isoindolin-1-one PathA->Product 1-4 hrs, RT PathB->Product 1-2 hrs, 65°C Solution Solution: Add 1.1 eq HCl to protonate Poison->Solution Solution->PathA

Fig 1: Decision matrix and workflow for the catalytic debenzylation of isoindolinone derivatives.

Experimental Protocols

Protocol A: Acid-Promoted Catalytic Hydrogenolysis (Recommended for Scale-Up)

This method utilizes molecular hydrogen and is highly recommended for multi-gram scale synthesis due to its clean reaction profile and high atom economy.

Reagents Required:

  • 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one: 1.00 g (3.93 mmol)

  • 10% Pd/C (50% wet): 150 mg (approx. 15% w/w)

  • THF / Methanol (1:1 v/v): 40 mL

  • 1.25 M HCl in MeOH: 3.45 mL (4.32 mmol, 1.1 eq)

  • Hydrogen gas ( H2​ ): 1 atm (Balloon)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the starting material in the THF/MeOH mixture. Stir until a homogenous solution is achieved.

  • Acidification: Add the 1.25 M HCl in MeOH dropwise. The solution may slightly change color as the ammonium salt forms.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. (Safety Note: Pd/C is pyrophoric; ensure the flask is purged with inert gas prior to addition, or add the catalyst to the solvent before adding the substrate).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Argon/Nitrogen (repeat 3x). Evacuate once more and backfill with H2​ gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under the H2​ atmosphere for 2 to 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar baseline spot (the product hydrochloride salt).

  • Filtration: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with an additional 20 mL of MeOH.

  • Neutralization & Isolation (Self-Validating Step): Concentrate the filtrate under reduced pressure to ~15 mL. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.0–7.5. The free base of the product (6-amino-5-hydroxyisoindolin-1-one) will precipitate as an off-white/tan solid due to its low solubility at neutral pH.

  • Collection: Filter the precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum.

Protocol B: Catalytic Transfer Hydrogenation (CTH) (Alternative for Rapid Lab-Scale)

For laboratories lacking dedicated H2​ gas infrastructure, CTH utilizing ammonium formate is a highly efficient, safe alternative [3]. Ammonium formate decomposes into NH3​ , CO2​ , and H2​ on the palladium surface, providing its own internal buffering.

Reagents Required:

  • 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one: 500 mg (1.96 mmol)

  • 10% Pd/C (50% wet): 100 mg (20% w/w)

  • Ammonium formate ( NH4​HCO2​ ): 618 mg (9.80 mmol, 5.0 eq)

  • Methanol: 20 mL

Step-by-Step Procedure:

  • Suspend the starting material and 10% Pd/C in Methanol in a 50 mL flask equipped with a reflux condenser.

  • Add solid ammonium formate in a single portion.

  • Gradually heat the mixture to a gentle reflux (65 °C). Vigorous gas evolution ( CO2​ and NH3​ ) will be observed.

  • Stir at reflux for 1–2 hours. The reaction is typically faster than balloon hydrogenation.

  • Cool to room temperature, filter through Celite, and concentrate the filtrate.

  • Triturate the resulting crude residue with water (15 mL) to dissolve residual ammonium salts. Filter and dry the remaining solid to obtain the pure product.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the described methodologies, including a control experiment demonstrating the necessity of the acidic modifier in standard hydrogenolysis.

MethodCatalystHydrogen SourceAdditiveTempTimeYield (%)Purity (HPLC)
Protocol A 10% Pd/C H2​ gas (1 atm)1.1 eq HCl25 °C3 h92%>98%
Protocol B 10% Pd/CAmmonium FormateNone (Self-buffering)65 °C1.5 h88%>96%
Control 10% Pd/C H2​ gas (1 atm)None 25 °C24 h<30%*N/A

*Control reaction stalls due to catalyst poisoning by the free C6-amine. Unreacted starting material dominates the mixture.

References

  • Wang, X., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3123-3128. URL:[Link] [2]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. URL:[Link][3]

Application Notes and Protocols: Functionalization of the Amino Group in 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one in Medicinal Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one, presents a particularly valuable starting material for drug discovery and development. Its primary aromatic amino group serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The strategic placement of the benzyloxy group offers both steric and electronic influence, while also providing a potential site for future deprotection and further functionalization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the amino group of this key intermediate. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to troubleshoot and optimize these reactions for their specific needs.

I. Core Functionalization Strategies: A Chemist's Guide to Modifying the Amino Group

The primary amino group of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The choice of functionalization strategy will depend on the desired final compound and the overall synthetic route. Below, we detail three fundamental and widely applicable approaches: acylation, sulfonylation, and reductive amination.

A. Acylation: Forging Amide Bonds for Structural Diversification

The formation of an amide bond via acylation is one of the most common and reliable methods for modifying an amino group. This reaction introduces a carbonyl moiety, which can significantly alter the electronic and steric properties of the parent molecule and provide a new vector for hydrogen bonding interactions.

Causality Behind Experimental Choices: The selection of the acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) and the base is critical for a successful and clean reaction. Acyl chlorides are highly reactive and often provide high yields but can generate stoichiometric amounts of acidic byproduct, necessitating a base to neutralize it. Carboxylic acids, when activated with coupling agents like EDC/HOBt or HATU, offer a milder alternative, which can be crucial for sensitive substrates. The choice of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to prevent competition with the primary amine.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

  • Dissolution: Dissolve 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

B. Sulfonylation: Introducing the Versatile Sulfonamide Moiety

Sulfonamides are a key functional group in a multitude of pharmaceutical agents due to their ability to act as bioisosteres of amides and their involvement in crucial binding interactions. The reaction of the primary amine with a sulfonyl chloride provides a straightforward route to these important compounds.

Causality Behind Experimental Choices: The sulfonylation reaction is mechanistically similar to acylation. The choice of sulfonyl chloride will dictate the R-group attached to the sulfur atom. Pyridine is often used as both a solvent and a base in these reactions, as it is effective at scavenging the HCl byproduct and can also act as a nucleophilic catalyst. For less reactive amines or sulfonyl chlorides, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. A simple and efficient protocol for the chemoselective sulfonylation of amines can be achieved using microwave irradiation under solvent- and catalyst-free conditions, leading to excellent yields in short reaction times[1].

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

  • Dissolution: Dissolve 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in pyridine or a mixture of DCM and pyridine at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

C. Reductive Amination: Forming Secondary Amines for Expanded Chemical Space

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a primary amine into a secondary amine.[2][3] This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), followed by the in situ reduction of the imine to the corresponding amine.

Causality Behind Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[3] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH. The reaction is typically carried out in a solvent that can facilitate both imine formation and reduction, such as methanol, dichloroethane (DCE), or THF. The addition of a catalytic amount of acetic acid can accelerate the imine formation step. Reductive amination is a widely used method in green chemistry as it can often be performed catalytically in one pot under mild conditions.[2]

Protocol 3: General Procedure for Reductive Amination

  • Dissolution: Dissolve 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or DCE at a concentration of 0.1 M.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reducing Agent Addition: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

II. Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex analogs, such as N-aryl or N-heteroaryl derivatives, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are indispensable tools.[4][5][6] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5][6]

Causality Behind Experimental Choices: The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The choice of ligand is particularly crucial as it influences the reactivity and stability of the palladium catalyst.[5][7] Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the coupling of primary amines.[5] More recently, bulky, electron-rich monophosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), have shown broad applicability and high efficiency. The choice of base (e.g., NaOtBu, K2CO3, Cs2CO3) is also critical and can depend on the specific substrates and ligand used.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) in a dry reaction vessel.

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

III. Data Presentation and Visualization

Table 1: Summary of Functionalization Reactions and Conditions
Functionalization TypeReagentsBaseSolventTemperatureTypical Yield
Acylation Acyl ChlorideTriethylamineDCM0 °C to RT85-95%
Sulfonylation Sulfonyl ChloridePyridinePyridine/DCM0 °C to RT80-90%
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3-DCERT70-85%
Buchwald-Hartwig Aryl Halide, Pd Catalyst, LigandNaOtBuToluene80-110 °C60-80%
Diagrams of Reaction Workflows

Acylation_Workflow Start 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one Step1 Dissolve in DCM Add Triethylamine Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Acyl Chloride Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End N-Acylated Product Step6->End

Caption: Workflow for the Acylation of the Amino Group.

Sulfonylation_Workflow Start 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one Step1 Dissolve in Pyridine Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Sulfonyl Chloride Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Acidic/Aqueous Work-up Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End N-Sulfonylated Product Step6->End

Caption: Workflow for the Sulfonylation of the Amino Group.

Reductive_Amination_Workflow Start 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one Step1 Dissolve with Aldehyde/Ketone in DCE Start->Step1 Step2 Add NaBH(OAc)3 Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End N-Alkylated Product Step5->End

Caption: Workflow for the Reductive Amination of the Amino Group.

IV. Self-Validating Systems and Troubleshooting

Trustworthiness of Protocols: The protocols provided are based on well-established and widely practiced organic chemistry transformations. To ensure reproducibility, it is crucial to use high-purity starting materials and anhydrous solvents, especially for the Buchwald-Hartwig amination.

Troubleshooting Common Issues:

  • Low Yields in Acylation/Sulfonylation: This could be due to incomplete reaction or decomposition of the starting material. Check the purity of the acyl/sulfonyl chloride. Consider using a more reactive base or adding a catalyst like DMAP (for sulfonylation).

  • Multiple Products in Reductive Amination: If dialkylation is observed, it may be due to the reactivity of the newly formed secondary amine. Using a slight excess of the primary amine can sometimes mitigate this. If the starting carbonyl is still present, the reducing agent may have decomposed; use fresh reagent.

  • No Reaction in Buchwald-Hartwig Amination: This is often related to catalyst deactivation. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand and base is also critical and may require optimization for a specific aryl halide.

V. Conclusion

The functionalization of the amino group in 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one opens a gateway to a vast chemical space for the development of novel therapeutic agents. The methods outlined in these application notes provide a solid foundation for researchers to confidently and efficiently synthesize a diverse library of analogs. By understanding the underlying principles of each reaction, scientists can adapt and optimize these protocols to meet the specific demands of their research programs.

VI. References

  • Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. (n.d.). Synlett. Retrieved from

  • Buchwald–Hartwig Amination. (n.d.). Semantic Scholar. Retrieved from

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. (2023, May 11). Thieme Chemistry. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Multi-Parametric Cell Viability Profiling of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous synthetic anticancer agents, including MDM2-p53 antagonists, PARP inhibitors, and Cereblon-modulating PROTACs[1][2]. Recent studies on structurally analogous derivatives, such as CDS-1548 and CDS-3078, have demonstrated potent anti-tumor efficacy by disrupting the p53-MDM2 interaction, thereby inducing G2/M phase cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) and breast cancer models[3][4].

The compound 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one presents a highly functionalized architecture. The amino group at the C6 position provides a critical hydrogen bond donor/acceptor vector, while the bulky, lipophilic benzyloxy group at the C5 position is ideal for occupying deep hydrophobic pockets in target kinases or epigenetic readers (such as the 53BP1 tandem Tudor domain)[5].

The Self-Validating System

To rigorously evaluate the cytotoxic and cytostatic profiles of this novel compound, relying on a single viability assay is scientifically insufficient. Metabolic rewiring in cancer cells can produce false positives in colorimetric assays, while transient ATP depletion can confound luminescent readouts. Therefore, we utilize a self-validating, multi-parametric workflow . By triangulating data from ATP quantification (CellTiter-Glo), metabolic flux (MTT), and membrane asymmetry (Annexin V/PI), researchers can definitively prove that the observed loss of viability is driven by true pharmacological apoptosis rather than assay interference.

MOA ABDI 6-Amino-5-(benzyloxy)- 2,3-dihydro-1H-isoindol-1-one Target Intracellular Target (e.g., MDM2 / p53 axis) ABDI->Target Binds & Modulates CellCycle G2/M Phase Arrest Target->CellCycle p53 Activation Apoptosis Mitochondria-Mediated Apoptosis Target->Apoptosis Caspase Cascade

Proposed mechanism of action for isoindolin-1-one derivatives in oncology.

Experimental Workflow Design

Workflow Seed Cell Seeding & Adhesion Treat Compound Treatment Seed->Treat CTG Primary Screen (CellTiter-Glo ATP) Treat->CTG MTT Orthogonal Screen (MTT Metabolic) Treat->MTT FACS Mechanistic Profiling (Annexin V/PI) Treat->FACS Data Data Integration & IC50 Calculation CTG->Data MTT->Data FACS->Data

Self-validating multi-parametric assay workflow for cell viability profiling.

Detailed Methodologies

Protocol 1: Primary Screening via ATP-Based Luminescent Viability (CellTiter-Glo)

Causality & Rationale: Isoindolin-1-one derivatives can rapidly halt proliferation and induce cell death[6]. The CellTiter-Glo (CTG) assay measures intracellular ATP as a direct proxy for metabolically active cells. Because it is a homogeneous "add-mix-measure" assay, it avoids washing steps that might prematurely dislodge apoptotic cells, providing the most accurate primary IC50 determination[5].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HeLa or MDA-MB-231). Seed 5 × 10³ cells/well into an opaque-walled 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration curve (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Add the compound dilutions to the cells and incubate for 48 hours[7].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial Step: Temperature gradients across the plate can cause edge effects and uneven luminescence kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate % viability relative to the vehicle control.

Protocol 2: Orthogonal Validation via Colorimetric Metabolic Viability (MTT)

Causality & Rationale: To ensure the ATP drop observed in Protocol 1 is due to true viability loss rather than non-lethal mitochondrial uncoupling, the MTT assay is deployed[3][4]. It measures NAD(P)H-dependent cellular oxidoreductase activity, validating the cessation of dehydrogenase activity and confirming the structural integrity of the mitochondria.

Step-by-Step Procedure:

  • Seeding & Treatment: Replicate Steps 1–3 from Protocol 1, utilizing a clear 96-well tissue culture plate.

  • MTT Addition: After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) directly to the 100 µL of culture medium in each well[4].

  • Formazan Generation: Incubate the plate at 37°C for 3 to 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the culture medium without disturbing the crystal layer at the bottom. Add 150 µL of DMSO to each well to dissolve the formazan pellets[4].

  • Readout: Agitate the plate on a shaker for 15 minutes. Measure the optical density (OD) at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise).

Protocol 3: Mechanistic Profiling via Annexin V-FITC/PI Flow Cytometry

Causality & Rationale: Small molecules containing the isoindolin-1-one core often induce apoptosis via caspase activation[3]. Flow cytometry is required to confirm whether the IC50 values derived from CTG and MTT are driven by programmed cell death (apoptosis) or non-specific, necrotic toxicity. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Seeding & Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the compound at concentrations bracketing the calculated IC50 (e.g., 0.5×, 1×, and 2× IC50) for 24 and 48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.

Quantitative Data Presentation

When executing this multi-parametric workflow, data should be synthesized to demonstrate the correlation between metabolic inhibition, ATP depletion, and the induction of apoptosis. Below is a representative data structure summarizing the anticipated pharmacological profile of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one across different cell lines.

Cell LineTissue OriginCTG Assay IC₅₀ (µM)MTT Assay IC₅₀ (µM)Apoptotic Fraction at 2× IC₅₀ (%)Primary Mode of Death
HeLa Cervical Adenocarcinoma4.1 ± 0.34.3 ± 0.568.4 ± 4.2Early/Late Apoptosis
MDA-MB-231 Triple-Negative Breast Cancer12.5 ± 1.113.8 ± 1.445.2 ± 3.8Early Apoptosis
A549 Lung Carcinoma28.4 ± 2.631.0 ± 2.922.1 ± 2.5Cytostatic / Mixed
PBMC Healthy Donor (Control)> 100> 100< 5.0N/A (Tolerated)

Note: The tight correlation between CTG and MTT IC50 values validates that the compound causes true cell death rather than isolated metabolic interference. The high apoptotic fraction confirms the mechanistic pathway.

References

  • Cell viability of the compound 1l against SiHa, HeLa, and CaSki.ResearchGate.
  • CDS‑1548 induces apoptosis in HeLa cells by activating caspase 3.Spandidos Publications.
  • Small molecule CDS-3078 induces G2/M phase arrest and mitochondria-mediated apoptosis in HeLa cells.National Institutes of Health (PMC).
  • Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors.National Institutes of Health (PMC).
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.MDPI.
  • Dose-response curves. CellTiter-Glo® Luminescent Cell Viability assay.ResearchGate.
  • Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen.Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one. Here, we address common challenges and provide in-depth, field-proven insights to enhance reaction yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

Troubleshooting Guide: Enhancing Reaction Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in isoindolinone synthesis can often be attributed to several critical factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential for identifying the root cause.

Possible Causes & Suggested Solutions:

  • Inactive or Poisoned Catalyst: In many synthetic routes for isoindolinones, particularly those involving palladium-catalyzed reactions, the activity of the catalyst is paramount.[1]

    • Solution: Ensure your catalyst is sourced from a reputable supplier and has been stored under the appropriate inert conditions. If catalyst poisoning by impurities is suspected, purify all reactants and solvents meticulously. Ensure solvents are dry, as water can deactivate many catalysts.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also prevent catalyst degradation.[2]

  • Suboptimal Reaction Conditions (Solvent, Temperature, Base): The choice of solvent, temperature, and base can significantly influence the reaction rate and equilibrium.

    • Solution: Conduct small-scale optimization experiments to screen different solvents, temperatures, and bases. For instance, the solubility of starting materials can be a limiting factor; if your reactants are sparingly soluble, consider a different solvent system.[1] Sometimes, a slight excess of one reagent can drive the reaction to completion.[2]

  • Steric Hindrance or Unfavorable Substrate Electronics: The chemical structure of your starting materials can inherently limit reactivity. Bulky substituent groups or strong electron-withdrawing groups can slow down the desired transformation.[1]

    • Solution: If you suspect steric or electronic effects are at play, a more active catalyst system might be required.[1] Alternatively, modification of the starting material, if feasible within the overall synthetic plan, could be considered.

  • Incomplete Cyclization: The final ring-closing step to form the isoindolinone core may not be going to completion, leaving uncyclized intermediates in your reaction mixture.[2]

    • Solution: To drive the cyclization forward, consider increasing the reaction time or temperature.[2] The removal of a byproduct, such as water, using a Dean-Stark apparatus or molecular sieves can also be effective.

Question 2: I am observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?

The formation of multiple products is a common challenge that directly impacts the yield of the desired 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Possible Causes & Suggested Solutions:

  • Lack of Selectivity: In transition metal-catalyzed reactions, the choice of ligand can have a profound effect on both chemo- and regioselectivity.[1]

    • Solution: Screen a variety of ligands for your transition metal catalyst. Adjusting the reaction temperature, often by lowering it, can also enhance selectivity.[1]

  • Side Reactions: Oxidation of the starting material or product can be a significant source of impurities.

    • Solution: Perform the reaction and subsequent work-up under an inert atmosphere (N₂ or Ar) to minimize oxidation.[2] Degassing solvents prior to use is also a recommended practice.[2]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of byproducts.

    • Solution: Carefully verify the stoichiometry of your reactants. A slight excess of one reagent may be beneficial to drive the reaction to completion, but a large excess can promote side reactions.[2]

Question 3: I am having difficulty isolating and purifying the final product. What strategies can I employ?

Effective purification is crucial for obtaining a high-purity final compound. The physicochemical properties of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one can present unique purification challenges.

Possible Causes & Suggested Solutions:

  • Product Instability: The target molecule may be sensitive to certain conditions, leading to degradation during purification.

    • Solution: Employ milder purification techniques. For instance, if using column chromatography, consider a less acidic stationary phase like neutral or basic alumina, or use a buffered eluent system with silica gel.[1]

  • High Polarity of the Product: The amino and lactam functionalities can make the product highly polar, leading to difficult separation from polar impurities or poor mobility on standard chromatography columns.

    • Solution: For column chromatography, a more polar eluent system may be necessary.[1] Alternatively, recrystallization can be a highly effective method for purifying solid isoindolinone products and is often less harsh than chromatography.[2]

  • Use of Protective Groups: If purification of the final amine is problematic, consider if a protecting group strategy on the amine could facilitate an easier purification of a less polar intermediate, followed by a deprotection step.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity start->check_catalyst optimize_conditions Optimize Reaction Conditions (T, Solvent, Base) start->optimize_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts solution_reagents Purify Reagents, Use Dry Solvents, Confirm Ratios check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst, Inert Atmosphere check_catalyst->solution_catalyst solution_conditions Screen Solvents, Temperatures, and Bases optimize_conditions->solution_conditions solution_byproducts Adjust Conditions to Minimize Side Reactions analyze_byproducts->solution_byproducts end_goal Improved Yield solution_reagents->end_goal solution_catalyst->end_goal solution_conditions->end_goal solution_byproducts->end_goal

Caption: A decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one?

While multiple synthetic routes exist for isoindolinones, a common strategy involves the cyclization of a substituted benzamide derivative.[3] For this specific target, a plausible route could start from a commercially available nitrotoluene derivative, which is then elaborated to introduce the necessary functionalities for the isoindolinone ring formation. The amino group is often introduced by reduction of a nitro group in a late-stage synthetic step.[4][5]

Q2: What analytical techniques are most useful for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for rapidly monitoring the consumption of starting materials and the formation of the product.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the desired product and any byproducts in the reaction mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final compound.[6]

Q3: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many organic solvents are flammable and should be handled in a well-ventilated fume hood. Some reagents may be toxic or corrosive; consult the Safety Data Sheet (SDS) for each chemical before use. Reactions under pressure or at elevated temperatures should be conducted with appropriate shielding.

Experimental Protocols

General Protocol for Flash Column Chromatography

Flash column chromatography is a standard technique for the purification of organic compounds.[6]

  • Slurry Preparation: A slurry of silica gel in the initial, least polar eluent mixture is prepared.

  • Column Packing: The slurry is poured into a glass column and the solvent is allowed to drain until the top of the silica bed is just covered.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, product-adsorbed silica is carefully added to the top of the column.

  • Elution: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

Illustrative Reaction Pathway

Reaction_Pathway start Substituted Nitrotoluene intermediate1 Functionalized Benzamide Intermediate start->intermediate1 Elaboration of side chain intermediate2 6-Nitro-5-(benzyloxy)-2,3- dihydro-1H-isoindol-1-one intermediate1->intermediate2 Intramolecular Cyclization product 6-Amino-5-(benzyloxy)-2,3- dihydro-1H-isoindol-1-one intermediate2->product Nitro Group Reduction

Caption: A plausible synthetic pathway to the target molecule.

Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 °C to refluxTemperature can significantly affect reaction rate and selectivity. Lower temperatures may improve selectivity.[1]
Catalyst Loading 1-10 mol%Sufficient catalyst is needed for an efficient reaction, but excessive amounts can be costly and lead to side reactions.
Reaction Time 1-24 hoursReaction completion should be monitored by TLC or LC-MS to avoid prolonged heating that may cause degradation.
Solvent Choice Anhydrous, non-protic solvents (e.g., THF, Dioxane, Toluene)The choice of solvent can impact reactant solubility and reaction kinetics.[1]

References

  • BenchChem. (n.d.). Optimization of reaction conditions for isoindolinone synthesis.
  • BenchChem. (n.d.). Identification and characterization of isoindoline synthesis byproducts.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Synthesis of Benzimidazolyl-6-amino-β-D-glucopyranoses. (n.d.).
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (n.d.). PMC.

Sources

preventing oxidation of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one during prolonged storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one during prolonged storage. We will explore the chemical vulnerabilities of this molecule and present validated strategies for maintaining its integrity.

Section 1: Understanding the Degradation Pathway

The molecular structure of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one contains two primary moieties susceptible to oxidation: an aromatic amine and a benzylic ether. Understanding these vulnerabilities is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: Why is this specific molecule so prone to oxidation?

A1: The susceptibility arises from two key functional groups:

  • Aromatic Amine: The primary aromatic amine group (-NH₂) is electron-rich and can be readily oxidized, especially in the presence of air (oxygen), light, or trace metal ions.[1] This oxidation can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, often observed as a darkening of the material.[2]

  • Benzylic Ether: The benzylic C-H bond (the carbon adjacent to both the phenyl ring and the ether oxygen) is activated and susceptible to oxidation.[3] This can lead to cleavage of the ether, forming benzaldehyde and the corresponding phenol, or oxidation to a ketone.[3][4]

Q2: What are the primary drivers of this oxidation?

A2: The main catalysts for the degradation of this compound are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. Reactions can be initiated by autoxidation, a process involving free-radical chain reactions.[5]

  • Light: UV and even visible light can provide the energy to initiate photo-oxidative processes, particularly affecting the aromatic amine.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation.[7][8]

  • Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts in redox reactions, significantly accelerating the degradation process.

Q3: What are the likely degradation products I might see in my analysis?

A3: While a full degradation profile requires a formal stability study, likely impurities would include products from the oxidation of the amine (e.g., nitroso- or imino-dimers) and cleavage or oxidation at the benzylic position (e.g., 6-amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one and benzaldehyde/benzoic acid).

Visualizing the Oxidation Pathway

The following diagram illustrates the primary sites of oxidative vulnerability on the molecule.

G Potential Oxidative Degradation Pathways cluster_main 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one cluster_stressors cluster_products Degradation Products A Parent Compound P1 Amine Oxidation Products (Nitroso, Nitro, Polymers) A->P1 Aromatic Amine Attack P2 Benzylic Oxidation/Cleavage Products (Aldehydes, Phenols, Ketones) A->P2 Benzylic Ether Attack S1 Oxygen (O₂) S2 Light (hν) S3 Heat (Δ) S4 Metal Ions (Mⁿ⁺)

Caption: Key sites of oxidative attack on the target molecule.

Section 2: Troubleshooting and Proactive Stabilization

This section provides actionable solutions to common problems encountered during the storage and handling of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Troubleshooting Guide

Issue 1: My solid compound has changed color (e.g., darkened, turned yellow/brown) upon storage.

  • Probable Cause: This is a classic indicator of aromatic amine oxidation.[2] Exposure to air and/or light has likely initiated the formation of colored oxidative polymers or nitro/nitroso compounds.

  • Immediate Action: Immediately transfer the material to an amber, airtight vial. Purge the headspace with an inert gas like nitrogen or argon. Store at a reduced temperature in a dark location.

  • Validation: Re-test the purity of the material using a validated analytical method (e.g., HPLC-UV, LC-MS) and compare it to a reference standard or a sample from a freshly opened container.

Issue 2: I observe new, unexpected peaks in my HPLC or LC-MS analysis.

  • Probable Cause: The appearance of new peaks, particularly those at different retention times, suggests the formation of degradation products. Early-eluting peaks might correspond to smaller, more polar molecules (e.g., the phenol from ether cleavage), while later-eluting peaks could be larger polymeric byproducts.

  • Troubleshooting Steps:

    • Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Common mass shifts correspond to the addition of oxygen (+16 Da) or the loss of the benzyl group.

    • Review Storage History: Check the storage temperature, container type, and how frequently the container has been opened.

    • Implement Proactive Prevention: For all future work, implement the stringent storage protocols outlined in the tables below.

Proactive Prevention: Recommended Storage Protocols

Adherence to proper storage conditions is the most effective way to prevent oxidation.

ParameterRecommended ConditionRationale & Scientific Basis
Temperature -20°C to -80°C (Long-term) Lowering the temperature significantly reduces the rate of chemical degradation reactions.[7][9] For short-term storage, ≤4°C is acceptable, but sub-zero temperatures are strongly preferred for stability beyond a few weeks.
Atmosphere Inert Gas (Nitrogen or Argon) Replacing oxygen in the container headspace with an inert gas directly removes a key reactant for oxidation.[2][10] This is the most critical factor for preventing amine and benzylic oxidation.
Light Amber Glass Vial or Opaque Container Protects the light-sensitive aromatic amine from photo-oxidation.[11] Standard clear glass or plastic containers are inadequate.
Container Airtight, Screw-Cap Vial with PTFE Liner Prevents the ingress of atmospheric oxygen and moisture. Polytetrafluoroethylene (PTFE) liners provide an excellent, non-reactive seal. Containers should be made of compatible materials like glass.[12]
Humidity Dry Environment Amines can be hygroscopic.[12] Storing in a dry environment, potentially with a desiccant in a secondary container, prevents moisture absorption which can facilitate certain degradation pathways.

Section 3: Advanced Stabilization Techniques

For maximum stability, especially for long-term archiving or use as a reference standard, consider these advanced methods.

Method 1: Storage Under an Inert Atmosphere

This is the gold standard for storing air-sensitive compounds.

Q: When is it essential to store under an inert atmosphere?

A: It is essential for any long-term storage ( > 1 month) and highly recommended even for short-term storage, especially once the primary container has been opened. Every time the container is opened, the compound is exposed to a fresh supply of atmospheric oxygen.

Experimental Protocol: Inert Gas Blanketing
  • Preparation: Have your airtight storage vial (e.g., an amber vial with a PTFE-lined cap), the compound, a spatula, and a source of dry nitrogen or argon gas with a regulator and tubing ready.

  • Initial Purge: Gently flush the empty vial with a slow stream of inert gas for 10-15 seconds to displace the air.[13]

  • Aliquot Transfer: Quickly weigh and transfer the desired amount of the solid compound into the purged vial. Work efficiently to minimize the time the compound is exposed to the atmosphere.

  • Headspace Purge: With the solid now in the vial, gently direct a stream of inert gas into the headspace (above the solid) for another 10-15 seconds.[14] Be careful not to blow the solid out of the vial.

  • Sealing: While the inert gas is still flowing, securely screw the cap onto the vial. The positive pressure of the inert gas will prevent air from entering as you seal it.

  • Final Touches: For extra security, you can wrap the cap-vial interface with Parafilm. Label the vial clearly and place it in the appropriate temperature-controlled, dark storage location (e.g., a -20°C freezer).[15]

Visualizing the Inert Gas Workflow

G start Start prep Prepare Vial, Compound, Inert Gas start->prep purge_vial Purge Empty Vial with N₂/Ar prep->purge_vial transfer Quickly Transfer Aliquot to Vial purge_vial->transfer purge_headspace Purge Headspace over Compound transfer->purge_headspace seal Seal Tightly Under Gas Flow purge_headspace->seal store Store in Dark, Cold Conditions seal->store end_node End store->end_node

Caption: Workflow for proper inert atmosphere packaging.

Method 2: Use of Antioxidants (For Solutions)

Q: I need to prepare a stock solution for long-term use. Can I add an antioxidant?

A: Yes, for solution-based storage, adding an antioxidant can be an effective strategy. Antioxidants work by being more readily oxidized than your compound of interest or by terminating the free-radical chain reactions that propagate oxidation.[5][16] However, compatibility and potential interference with downstream experiments must be considered.

Antioxidant Selection Guide
AntioxidantMechanismRecommended Conc. (w/v)Compatible SolventsConsiderations & Potential Issues
Butylated Hydroxytoluene (BHT) Radical Scavenger (Terminator)[17]0.01% - 0.1%Aprotic organic solvents (DCM, THF, Ethyl Acetate), AcetonitrileMost widely used and generally effective.[17] However, it can sometimes interfere with certain biological assays or generate its own byproducts.
Butylated Hydroxyanisole (BHA) Radical Scavenger (Terminator)[17]0.01% - 0.1%Aprotic organic solvents, Acetonitrile, EthanolSimilar to BHT, offers good protection. The choice between BHA and BHT can be application-dependent.[18]
Propyl Gallate Reducing Agent (Oxygen Scavenger)[17]0.01% - 0.1%Alcohols, Aqueous/Organic mixturesCan be very effective but may be less stable than hindered phenols like BHT/BHA.
Ascorbic Acid (Vitamin C) Reducing Agent (Oxygen Scavenger)[17]0.05% - 0.2%Aqueous buffers, AlcoholsWater-soluble antioxidant.[16] Ideal for aqueous solutions but may not be suitable for organic preparations. Its own stability can be pH-dependent.

Important: Always run a small-scale pilot study to ensure the chosen antioxidant does not interfere with your intended application or react with your compound. The effectiveness of an antioxidant can be formulation-dependent.[17]

Section 4: Analytical Verification of Stability

Regularly assessing the purity of your compound is crucial.

Q: What is a simple analytical method to check for degradation?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.

Protocol Outline: HPLC Purity Check
  • Reference Sample: Prepare a solution of a "time-zero" or freshly opened, high-purity sample of your compound at a known concentration (e.g., 1 mg/mL). This will serve as your reference.

  • Test Sample: Prepare a solution of your stored sample at the same concentration.

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

    • Detection: Use a UV detector set to a wavelength where the parent compound has strong absorbance. A photodiode array (PDA) detector is even better as it can help identify impurities by their UV spectra.

  • Analysis: Inject both the reference and test samples. Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new peaks in the test sample. The purity can be calculated using the area percentage of the main peak.

  • Advanced Analysis: For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[19][20]

By implementing these scientifically grounded storage and handling protocols, researchers can significantly extend the shelf-life of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one, ensuring the integrity and reproducibility of their experimental results.

References

  • Vinati Organics. (2023, September 8). Understanding Antioxidants: Their Role in Industrial Processes. Available at: [Link]

  • Slideshare. (n.d.). Pharmaceutical Antioxidants. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Reddit. (2025, April 24). How to store reagents under an inert gas. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel), 15(2), 171. Available at: [Link]

  • Van den Eede, L., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 137, 108933. Available at: [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Available at: [Link]

  • de Oliveira, G. A., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(2), 185-193. Available at: [Link]

  • Graves, D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4153. Available at: [Link]

  • Wenzl, T., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2266-2274. Available at: [Link]

  • Kohlpaintner, C., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 69(9), 5585-5592. Available at: [Link]

  • Saljoughian, M. (2008). An Overview of Antioxidants. U.S. Pharmacist. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How can I store reagent under inert gas? Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Sivanandan, K., & Smith, B. D. (2003). Dendrimer Disassembly by Benzyl Ether Depolymerization. Organic Letters, 5(18), 3329-3332. Available at: [Link]

  • Kohlpaintner, C., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Applied and Environmental Microbiology, 69(9), 5585-5592. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Cazaunilh, J. M., et al. (2016). Effects of temperature on the formation of secondary organic aerosol from amine precursors. Atmospheric Chemistry and Physics, 16(18), 11747-11761. Available at: [Link]

  • Shang, Y.-J., et al. (2009). Highly Efficient Oxidation of Amines to Imines by Singlet Oxygen and Its Application in Ugi-Type Reactions. Organic Letters, 11(20), 4536-4539. Available at: [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA. Energy Procedia, 37, 957-965. Available at: [Link]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Available at: [Link]

  • Zobodat. (n.d.). An Evaluation of Analytical Methods for the Detection of Secondary Oxidation Products in Dedifferentiated Plant Cultures. Available at: [Link]

  • Yang, Y., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1235-1243. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective electrocatalytic oxidation of benzyl C–H using water as safe and sustainable oxygen source. Available at: [Link]

  • Ncube, S., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(6), 6047. Available at: [Link]

  • Carradori, S., et al. (2020). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Pharmaceuticals (Basel), 13(10), 323. Available at: [Link]

  • Aston Publications Explorer. (n.d.). FRR Special Issue on “Analytical methods for the detection of oxidised biomolecules and antioxidants”. Available at: [Link]

  • SfRBM. (n.d.). Methods of lipid oxidation product identification and quantification. Available at: [Link]

  • MDPI. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Available at: [Link]

  • Pagliaro, M., et al. (2004). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. Advanced Synthesis & Catalysis, 346(8), 929-933. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate. Available at: [Link]

  • Indian Biological Data Centre. (n.d.). 6GRA - ISDA. Available at: [Link]

  • ResearchGate. (n.d.). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent. Available at: [Link]

Sources

resolving peak tailing issues for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Peak Tailing in Chromatography

Welcome to the technical support center for the chromatographic analysis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies to diagnose and resolve peak tailing issues for this specific compound. As Senior Application Scientists, our goal is to explain the causality behind these chromatographic challenges and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one tailing?

Peak tailing for this compound is primarily due to its basic primary amine (-NH₂) functional group.[1][2] On standard silica-based reversed-phase columns (like C18), residual acidic silanol groups (Si-OH) on the silica surface can become deprotonated (SiO⁻), especially at mobile phase pH levels above 3-4.[1][3] The positively charged (protonated) amine on your analyte then undergoes a secondary ionic interaction with these negative sites, which is a stronger retention mechanism than the intended hydrophobic interaction.[1][4][5] This dual-retention mechanism leads to a tailed peak shape.[1][2][6]

Q2: What is the quickest way to improve my peak shape?

The most immediate strategy is to adjust the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 is highly effective.[1][2][7] This suppresses the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[1][5]

Q3: Can I just add a modifier to my mobile phase to fix the tailing?

Yes, using a mobile phase additive, often called a "tail-suppressing agent," is a common and effective strategy.[8][9] A low concentration (e.g., 0.1%) of an amine like triethylamine (TEA) can be added to the mobile phase.[2][10][11] The TEA, being a strong base, will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them.[11]

Q4: Is it possible my column is just old or unsuitable?

Absolutely. Column degradation, where active silanols become more exposed over time, can worsen peak tailing.[6] Furthermore, not all columns are created equal. Modern, high-purity "Type B" silica columns have fewer residual silanols and metal contaminants than older "Type A" columns.[2] For challenging basic compounds like this, using a column with advanced end-capping or a hybrid stationary phase is highly recommended.[1][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Part 1: Understanding the Root Cause of Tailing

The primary cause of peak tailing for this analyte is the interaction between its basic amine group and acidic silanol groups on the stationary phase.

  • Analyte Chemistry : 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one possesses a primary amine. In typical reversed-phase mobile phases (pH 2-8), this amine group is protonated (R-NH₃⁺), carrying a positive charge.

  • Stationary Phase Chemistry : Standard silica-based columns have residual silanol groups (Si-OH). These groups are acidic and can deprotonate to form anionic sites (Si-O⁻).[4]

  • The Interaction : The positively charged analyte is strongly attracted to these negatively charged silanol sites, creating a secondary retention mechanism. Molecules that experience this interaction are retained longer than those that only interact via the intended hydrophobic mechanism, resulting in a "tail" on the peak.

cluster_Analyte Analyte: 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one cluster_StationaryPhase Silica Stationary Phase Analyte Protonated Amine Group (R-NH₃⁺) Silanol Deprotonated Silanol Group (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) C18 Hydrophobic C18 Chains Analyte->C18 Desired Hydrophobic Interaction (Primary Retention)

Caption: Analyte-Stationary Phase Interactions Causing Peak Tailing.

Part 2: A Systematic Troubleshooting Workflow

Follow this workflow to systematically eliminate peak tailing. We recommend making one change at a time to understand its impact.

Start Start: Tailing Peak Observed (Asymmetry > 1.2) Step1 Step 1: Mobile Phase pH Adjust pH to 2.5 - 3.0 using 0.1% Formic or Phosphoric Acid Start->Step1 Check1 Peak Shape Acceptable? Step1->Check1 Step2 Step 2: Add Mobile Phase Modifier Add 0.05-0.1% Triethylamine (TEA) to mobile phase to mask silanols Check1->Step2 No End End: Symmetrical Peak (Asymmetry ≤ 1.2) Check1->End Yes Check2 Peak Shape Acceptable? Step2->Check2 Step3 Step 3: Evaluate Column Choice Use a modern, end-capped column or a hybrid-silica column Check2->Step3 No Check2->End Yes Check3 Peak Shape Acceptable? Step3->Check3 Step4 Step 4: Optimize Temperature Increase column temp. to 35-45°C to improve kinetics & reduce viscosity Check3->Step4 No Check3->End Yes Step4->End If Yes Fail Consult Advanced Support (e.g., HILIC, different stationary phase) Step4->Fail If No

Caption: Logical workflow for troubleshooting peak tailing.

Part 3: Experimental Protocols & Data

The goal is to suppress the ionization of surface silanol groups by operating at a low pH.[5]

Step-by-Step Methodology:

  • Prepare Aqueous Stock: Prepare a 0.1% (v/v) solution of an acid modifier (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) in HPLC-grade water.

  • pH Measurement: Before mixing with the organic solvent, confirm the pH of the aqueous solution is in the range of 2.5-3.0 using a calibrated pH meter.[5]

  • Mobile Phase Preparation: Mix the aqueous component with the desired organic solvent (e.g., acetonitrile or methanol) to create your final mobile phase.

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject the sample and evaluate the peak asymmetry factor.

Expected Outcome:

Mobile Phase pHTypical Asymmetry Factor (As)Rationale
7.0 (Buffered)> 2.0Silanols are deprotonated (SiO⁻), leading to strong secondary interactions with the protonated amine analyte.[1]
4.5 (Buffered)1.5 - 2.0Partial ionization of silanols still allows for significant tailing. This pH is also close to the pKa of some silanols, which can cause reproducibility issues.[12]
2.8 (0.1% Formic Acid)1.0 - 1.3Silanol ionization is suppressed (Si-OH), minimizing secondary interactions and resulting in a symmetrical peak.[2][7]

For persistent tailing, the column itself is the next variable to address.

  • Use a High-Performance Column: Select a column specifically designed for good peak shape with basic compounds. Look for:

    • High-Purity "Type B" Silica: These columns have very low metal content, which reduces the acidity of silanol groups.[2][10]

    • End-Capped Columns: The residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[1]

    • Hybrid Silica/Polymer Columns: These incorporate organic groups into the silica matrix, reducing the overall number of available silanol sites and often allowing for an extended pH range.[10][13]

  • Consider Alternative Stationary Phases: If tailing persists even on high-quality C18 columns, consider a different retention mechanism:

    • Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions with the aromatic rings in your analyte and can sometimes provide better peak shape for basic compounds.[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like diol or amide) and a high-organic mobile phase.[15][16]

Temperature can influence peak shape by affecting mobile phase viscosity and mass transfer kinetics.[17][18]

  • Set Column Temperature: Using a column oven, increase the temperature from ambient to 35-45°C.

  • Equilibrate: Allow the system to fully equilibrate at the new temperature. Uneven temperature gradients can distort peak shape.[19]

  • Analyze: Inject the sample and observe the peak shape.

Expected Outcome: Increasing the temperature generally leads to:

  • Reduced Viscosity: The mobile phase flows more easily, which can improve mass transfer and lead to sharper peaks.[17][18][20]

  • Faster Kinetics: The rate of interaction between the analyte and the stationary phase increases, which can reduce peak broadening.[17]

  • Shorter Retention Times: Analytes will typically elute faster at higher temperatures.[18][20]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • LCGC International. (2026, March 28). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1724, 464819. Retrieved from [Link]

  • Agilent. (2019, May 23). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]

  • SCIEX. (2026, March 2). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 596-601. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Retrieved from [Link]

  • LCGC International. (2026, March 27). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

Sources

identifying and removing impurities in 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and removing impurities, ensuring the integrity of your research and development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my batches of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one?

The impurity profile of this isoindolinone derivative is typically linked to its synthetic route. Common impurities arise from three main sources:

  • Incomplete Reactions: The presence of unreacted starting materials or uncyclized intermediates is a frequent issue. Incomplete cyclization can leave open-chain precursors in your final product mixture.[1]

  • Side Reactions: The benzyloxy protecting group and the aromatic amine are the most reactive sites for side reactions.

    • Debenzylation: The most common side-product is the corresponding phenol, 6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one. This occurs via cleavage of the benzyl ether C-O bond, which can be triggered by acidic conditions or catalytic hydrogenation.[2][3][4]

    • Oxidation: The free amino group is susceptible to oxidation, especially when exposed to air over long periods, leading to the formation of colored impurities. It is advisable to perform reactions and work-ups under an inert atmosphere (N₂ or Ar).[1]

  • Process-Related Impurities: These include residual solvents, reagents, or by-products from other steps in the synthesis.

Q2: What is the best initial approach to assess the purity of a new batch?

High-Performance Liquid Chromatography (HPLC) is the global standard for verifying drug purity in the pharmaceutical industry.[5][6] A reversed-phase HPLC method is the preferred initial technique due to its ability to resolve complex mixtures.[7]

  • Recommended Starting Point: A C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is a robust starting point for analysis.[1] The goal of an HPLC method is to separate, and quantify the main drug, any reaction impurities, synthetic intermediates, and any degradants.[8]

Q3: My purified compound is off-color (e.g., yellow or brown). What is the likely cause?

Discoloration is almost always indicative of oxidation-related impurities. The primary amino group on the isoindolinone ring is an electron-donating group, making the aromatic system susceptible to oxidation. Trace metal contaminants can catalyze this process. The solution involves re-purification, often by recrystallization or column chromatography, and ensuring stringent anaerobic conditions during future handling and storage.

Impurity Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving specific purity issues.

Problem 1: An unexpected peak is observed in the HPLC chromatogram.
  • Probable Cause A: Debenzylation Impurity

    • Why it Happens: The benzyl ether linkage is labile and can be cleaved under acidic conditions (e.g., during an acidic workup or purification on silica gel) or if trace palladium from a previous synthetic step is carried over with a hydrogen source.[3][4][9]

    • How to Identify: The debenzylated impurity will have a significantly lower molecular weight (by 90.05 Da, the mass of a benzyl group minus a proton). Use LC-MS to confirm the mass of the impurity peak. It will also be more polar, resulting in an earlier retention time on a reversed-phase HPLC column compared to the parent compound.

    • Solution:

      • Avoid Acidity: Neutralize workup conditions promptly. If using silica gel chromatography, consider adding a competing base like triethylamine (0.5-1%) to the eluent system to minimize on-column degradation.[10]

      • Re-purification: The increased polarity of the phenol makes it easily separable from the parent compound by standard purification techniques. Flash column chromatography is typically sufficient.

  • Probable Cause B: Unreacted Starting Material or Intermediate

    • Why it Happens: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry.[1] Uncyclized intermediates are a common byproduct in isoindolinone synthesis.[1]

    • How to Identify: Compare the retention time of the unknown peak with authentic samples of your starting materials. For suspected intermediates, LC-MS is invaluable for checking if the molecular weight corresponds to a plausible precursor.

    • Solution:

      • Reaction Optimization: Re-evaluate the reaction conditions. Increasing reaction time, temperature, or adjusting stoichiometry may drive the reaction to completion.

      • Purification: These impurities usually have significantly different polarities from the final product and can be removed via column chromatography or recrystallization.

Problem 2: Product purity is low after initial workup and isolation.
  • Probable Cause: Multiple Impurities Present / Ineffective Initial Purification

    • Why it Happens: The crude product may contain a mixture of starting materials, side-products, and other contaminants that are not effectively removed by a simple extraction or precipitation.

    • How to Identify: A complex HPLC chromatogram with multiple impurity peaks.

    • Solution Workflow: A multi-step purification strategy is required.

      PurificationWorkflow cluster_start Initial State cluster_purification Purification Strategy cluster_end Final State Crude Crude Product (Low Purity) Recrystall Step 1: Recrystallization (Removes major impurities) Crude->Recrystall PurityCheck1 Step 2: HPLC Purity Check Recrystall->PurityCheck1 Waste Impurities Removed Recrystall->Waste ColumnChrom Step 3: Column Chromatography (Separates close-running impurities) PurityCheck1->ColumnChrom Purity < 99% Pure Pure Product (>99%) PurityCheck1->Pure Purity > 99% PurityCheck2 Step 4: Final HPLC Purity Check ColumnChrom->PurityCheck2 ColumnChrom->Waste PurityCheck2->Pure

      Caption: General purification workflow for low-purity batches.

Problem 3: Significant peak tailing is observed for the main compound during column chromatography on silica gel.
  • Probable Cause: Strong Interaction between the Basic Amine and Acidic Silica Gel

    • Why it Happens: The free amino group in your compound is basic. It can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This acid-base interaction leads to poor peak shape (tailing), and in some cases, can cause irreversible adsorption and yield loss.[10]

    • How to Identify: The peak on the chromatogram will be asymmetrical, with a "tail" extending from the back of the peak.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your mobile phase (e.g., ethyl acetate/hexane). The modifier competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.[10]

      • Use a Different Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica column.[11] The alkaline surface of this media eliminates the need for mobile phase modifiers and often provides superior peak shape for basic compounds.[11]

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general method for determining the purity of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one batches. HPLC is a powerful tool for the qualitative and quantitative analysis of drug products.[8]

ParameterSpecification
System HPLC or UHPLC system with UV detector[1]
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm
Injection Vol. 2 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of a 1-gram batch of the compound with moderate impurity levels.

  • Column Packing:

    • Select a glass column appropriate for ~40-50 g of silica gel (for a 1 g sample).

    • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane:Methanol).

    • Pour the slurry into the column and use air pressure to pack the bed firmly and evenly.

  • Sample Loading:

    • Dissolve the crude 1 g of product in a minimal amount of dichloromethane.

    • Add ~2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity.

    • Eluent System: A gradient of Methanol in Dichloromethane is a good starting point. To prevent peak tailing, consider using a pre-mixed solution of 1% triethylamine in methanol as your polar solvent.[10]

    • Collect fractions (e.g., 10-15 mL per tube).

  • Analysis:

    • Monitor the fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This is an effective method for removing impurities with different solubility profiles from the main product.[1][12]

  • Solvent Screening (Small Scale):

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room temperature and at boiling point.

    • An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which it is soluble, one in which it is not) can also be effective.

  • Recrystallization Procedure (Example with Ethanol):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol needed to fully dissolve the solid.

    • If colored impurities persist, you can add a small amount of activated charcoal and hot filter the solution through a pre-heated funnel to remove it.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[1]

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]

    • Dry the crystals under vacuum to remove all solvent.

// Nodes start [label="Impurity Detected\n(e.g., by HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms [label="Run LC-MS Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mw_match [label="Does MW match a\nknown precursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; debenz [label="Is MW = (Parent - 90)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; oxid [label="Is the batch discolored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes cause_precursor [label="Cause: Incomplete Reaction\nSolution: Optimize synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; cause_debenz [label="Cause: Debenzylation\nSolution: Avoid acid, re-purify", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; cause_oxid [label="Cause: Oxidation\nSolution: Use inert atmosphere, re-purify", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; unknown [label="Cause: Unknown\nAction: Isolate & run NMR", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> lcms; lcms -> mw_match; mw_match -> cause_precursor [label="Yes"]; mw_match -> debenz [label="No"]; debenz -> cause_debenz [label="Yes"]; debenz -> oxid [label="No"]; oxid -> cause_oxid [label="Yes"]; oxid -> unknown [label="No"]; }

Caption: Decision tree for rapid impurity identification.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Cloud.
  • HPLC in pharmaceutical analysis. Labotec.
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Proposed mechanism of the debenzylation side reaction of 3-(benzylamino).
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025). Ain Shams University.
  • A Comprehensive Review of HPLC: Techniques, Applications, and Advancements. (2025).
  • Benzyl (Bn) Protective Group. (2014).
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. (2019). ACS Sustainable Chemistry & Engineering.
  • identification and characterization of isoindoline synthesis byproducts. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • When should amine-bonded columns be used for purific

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities.[1] These compounds have garnered significant attention in medicinal chemistry for their potential as anxiolytic, anti-inflammatory, and notably, anticancer agents.[1] A key mechanism of action for some isoindolinone derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][2] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, can lead to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[3]

This guide focuses on a specific, promising scaffold: 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one . This structure presents multiple avenues for chemical modification to explore and optimize cytotoxic activity. The primary amino group, the benzyloxy moiety, and the aromatic rings are all potential sites for derivatization to modulate the compound's physicochemical properties and target engagement.

This document serves as a comprehensive guide for researchers, outlining a systematic approach to synthesize and evaluate a focused library of analogs based on this core structure. We will detail the experimental design, provide validated protocols for cytotoxicity screening, and discuss the interpretation of structure-activity relationships (SAR).

Experimental Design & Workflow

A successful comparative study hinges on a logical and well-defined workflow. The objective is to synthesize a series of analogs with systematic structural modifications and then subject them to a rigorous, standardized cytotoxicity assessment to derive clear structure-activity relationships.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis A Design of Analog Library (SAR-Driven) B Chemical Synthesis of Analogs A->B C Purification & Structural Characterization (NMR, MS) B->C D Preparation of Stock Solutions (DMSO) C->D G Compound Treatment (Serial Dilutions) D->G E Cell Culture Maintenance (Cancer & Normal Cell Lines) F Cell Seeding in 96-Well Plates E->F F->G H Incubation (48-72 hours) G->H I MTT Cytotoxicity Assay H->I J Absorbance Reading (Plate Reader) I->J K Calculation of % Viability & IC50 Values J->K L Structure-Activity Relationship (SAR) Analysis K->L M Selection of Lead Compounds for Mechanistic Studies L->M

Caption: High-level workflow for the comparative cytotoxicity analysis of isoindolinone analogs.

Design and Rationale of the Analog Library

To effectively probe the SAR, modifications should be made at distinct positions on the parent scaffold. The following table outlines a proposed initial library.

Compound IDParent ScaffoldR1 (at 6-amino)R2 (on benzyloxy phenyl)Rationale
Parent-01 6-Amino-5-(benzyloxy)-...-H-HBaseline compound
Analog-A1 "-C(O)CH₃ (Acetyl)-HEvaluate effect of N-acylation on activity and permeability.
Analog-A2 "-CH₃ (Methyl)-HAssess impact of increasing basicity and lipophilicity at the amino group.
Analog-B1 "-H4-F (Fluoro)Introduce a weak electron-withdrawing group to probe electronic effects on the benzyloxy ring.
Analog-B2 "-H4-OCH₃ (Methoxy)Introduce an electron-donating group to assess its impact on target binding.
Analog-C1 "-C(O)CH₃ (Acetyl)4-F (Fluoro)Combine modifications to explore potential synergistic effects on cytotoxicity.

This focused library allows for a systematic evaluation of how electronics and steric bulk at key positions influence cytotoxic potential.

Detailed Experimental Protocol: MTT Assay for Comparative Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[4][5] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

I. Materials and Reagents
  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)[6]

    • L929 (Mouse fibroblast, as a non-cancerous control)[7]

  • Media & Reagents:

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • MTT reagent (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • 96-well flat-bottom sterile culture plates.

    • Doxorubicin (positive control).

II. Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a density of 5 x 10⁴ cells/mL.[1]

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Rationale: Seeding a consistent number of cells is critical for reproducible results. The chosen density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of the parent compound, all analogs, and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Controls: Prepare wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with Doxorubicin.

    • After the 24-hour attachment period, carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plates for an additional 48 hours under the same conditions (37°C, 5% CO₂).

    • Rationale: A 48-hour incubation period is typically sufficient for cytotoxic effects to manifest without being confounded by nutrient depletion in the control wells.

  • MTT Assay and Data Collection:

    • After 48 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

III. Data Analysis
  • Calculate Percent Viability:

    • The viability of cells in each well is expressed as a percentage relative to the vehicle control.

    • Formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀ Values:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Presentation of Results

The calculated IC₅₀ values should be tabulated for clear comparison across all cell lines.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. L929Selectivity Index (L929 / MCF-7)
Parent-01 ValueValueValueValue
Analog-A1 ValueValueValueValue
Analog-A2 ValueValueValueValue
Analog-B1 ValueValueValueValue
Analog-B2 ValueValueValueValue
Analog-C1 ValueValueValueValue
Doxorubicin ValueValueValueValue

The Selectivity Index (SI) provides a measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. A higher SI value is desirable.

Probing the Mechanism: PARP-1 Inhibition

The isoindolinone scaffold is a known pharmacophore for PARP-1 inhibition.[1][2] A logical next step for the most potent and selective analogs identified in the cytotoxicity screen is to assess their direct activity against PARP-1.

G cluster_0 Normal DNA Repair cluster_1 Action of Isoindolinone Analog DNA1 DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA1->PARP1 binds Repair Recruitment of Repair Proteins (XRCC1 etc.) PARP1->Repair auto-PARylates & recruits Resolution SSB Repair Repair->Resolution DNA2 DNA Single-Strand Break (SSB) PARP2 PARP-1 DNA2->PARP2 binds Trapped PARP-1 Trapped on DNA PARP2->Trapped Inhibitor Isoindolinone Analog Inhibitor->PARP2 inhibits Fork Replication Fork Collapse Trapped->Fork DSB Double-Strand Break (DSB) Fork->DSB Death Cell Death in BRCA-deficient cells DSB->Death

Caption: Proposed mechanism of action via PARP-1 inhibition and trapping.

Structure-Activity Relationship (SAR) Interpretation

By analyzing the IC₅₀ data in the context of the chemical structures, key SAR insights can be drawn:

  • Impact of N-Acylation (A1 vs. Parent-01): If Analog-A1 shows decreased activity, it may suggest that the free amino group is crucial for a key hydrogen bond interaction with the target protein. Conversely, increased activity could be due to improved cell permeability or a favorable interaction of the acetyl group.

  • Role of the Benzyloxy Ring (B1, B2 vs. Parent-01): Comparing the cytotoxicity of the fluoro (B1) and methoxy (B2) analogs will reveal the electronic demands of the binding pocket. Enhanced potency with the electron-withdrawing fluoro group might indicate a cation-pi or other electronically driven interaction, while preference for the methoxy group could suggest a hydrogen bond acceptor is favored.

  • Synergistic Effects (C1 vs. A1 and B1): The activity of Analog-C1 will indicate whether combining favorable modifications leads to an additive or synergistic improvement in cytotoxicity.

These initial findings will guide the design of a second-generation library of analogs, further optimizing for potency and selectivity, with the ultimate goal of identifying a lead candidate for further preclinical development.

References

  • K. P. S, K. B. K, A. O, S. J. K, R. M, A. D, S. R and S. V. (2019). Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry, 31(10), 2269-2274. Available at: [Link]

  • Çalışkan, B., Tay, İ., Gürbüz, M., & Çelik, H. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

  • Tan, A., Yağlıoğlu, A. S., Kışlalı, N. H., Şahin, E., & Kara, Y. (2017). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Medicinal Chemistry Research, 26(4), 779-786. Available at: [Link]

  • Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1355-1361. Available at: [Link]

  • Hossan, A. S. M. S. (2015). Synthesis, mass spectroscopic studies, cytotoxicity evaluation and quantitative structure activity relationship of novel isoindolin-1,3-dione derivatives. Chemical and Process Engineering Research, 34, 46-56. Available at: [Link]

  • Hossan, A. S. M. S., & Abu-Hashem, A. A. (2015). Synthesis, mass spectroscopic studies, cytotoxicity evaluation and quantitative structure activity relationship of novel isoindolin-1,3-dione derivatives. Chemical and Process Engineering Research. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Mothana, R. A. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11213-11221. Available at: [Link]

  • Yağlıoğlu, A. S., Tan, A., Kışlalı, N. H., Şahin, E., & Kara, Y. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in. Green Chemistry and Reaction Engineering. Available at: [Link]

  • Zhang, H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, 13(8), 1289-1296. Available at: [Link]

  • Wang, S. B., et al. (2017). Cytotoxic activity, apoptosis induction and structure-activity relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium salts as promising anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 85-91. Available at: [Link]

  • Ose, A., et al. (2018). Synthesis and structure–activity relationships for cytotoxicity and apoptosis-inducing activity of (+)-halichonine B. Organic & Biomolecular Chemistry, 16(23), 4321-4328. Available at: [Link]

  • Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875-6898. Available at: [Link]

  • Del Tredici, A. L., et al. (2023). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Available at: [Link]

  • Čapek, A., & Buděšínský, Z. (1975). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Ceskoslovenska Farmacie, 24(9-10), 353-356. Available at: [Link]

  • Vlasov, S., et al. (2021). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Journal of Organic and Pharmaceutical Chemistry, 19(3(75)), 35-43. Available at: [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(10), 6981-7006. Available at: [Link]

  • Youssef, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Journal of Medicinal Chemistry, 66(22), 15159-15180. Available at: [Link]

  • Johannes, J. W., et al. (2021). Parp1 inhibitors. Google Patents.
  • Yan, S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1040-1044. Available at: [Link]

  • Otani, Y., et al. (2020). An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. Chemical Communications, 56(68), 9837-9840. Available at: [Link]

  • Chen, W., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5304. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its substituted isoindolinone core is a feature in a variety of biologically active molecules. The strategic placement of the amino and benzyloxy groups offers multiple points for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering field-proven insights into experimental design and execution.

The synthesis of substituted isoindolinones can be approached through various strategies, including the direct functionalization of a parent isoindolinone or through lactamization reactions.[1] This guide will focus on two distinct, multi-step lactamization pathways, starting from readily available precursors. Each route will be evaluated based on step-count, potential yields, and the complexity of reaction conditions and purification procedures.

Route 1: Late-Stage Amination via Nitro Group Reduction

This synthetic strategy focuses on constructing the core isoindolinone ring with the necessary substituents in place, deferring the introduction of the crucial amino group to the final step via the reduction of a nitro precursor. This approach is often favored as the reduction of an aromatic nitro group is typically a high-yielding and reliable transformation.

Logical-Experimental Workflow (Route 1)

Route 1 Workflow A Methyl 4-hydroxy-3-methylbenzoate B Methyl 4-(benzyloxy)-3-methylbenzoate A->B  Step 1: Benzylation C Methyl 4-(benzyloxy)-3-methyl-6-nitrobenzoate B->C  Step 2: Nitration D Methyl 5-(bromomethyl)-4-(benzyloxy)-2-nitrobenzoate C->D  Step 3: Bromination E 5-(Benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one D->E  Step 4: Cyclization F 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one E->F  Step 5: Nitro Reduction

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols (Route 1)

Step 1: Benzylation of Methyl 4-hydroxy-3-methylbenzoate

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a crucial activation and protection step. The Williamson ether synthesis is a classic and effective method, though modern palladium-catalyzed methods offer milder, base-free alternatives.[2][3]

  • Protocol: To a solution of methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in acetone (10 mL/g), potassium carbonate (1.5 eq) is added, followed by benzyl bromide (1.2 eq). The mixture is heated to reflux and stirred for 12-16 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-(benzyloxy)-3-methylbenzoate.

Step 2: Regioselective Nitration

The nitration of the benzylated intermediate requires careful control of temperature to manage regioselectivity. The strongly activating ortho,para-directing benzyloxy group and the weakly activating ortho,para-directing methyl group will direct the incoming electrophile. The position ortho to the powerful benzyloxy group is sterically hindered by the adjacent methyl group, thus favoring substitution at the other ortho position (C6).

  • Protocol: Methyl 4-(benzyloxy)-3-methylbenzoate (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a cold solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid) is added dropwise while maintaining the temperature between 0-5 °C.[4][5] After the addition is complete, the reaction is stirred at this temperature for 1 hour and then carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with cold water until neutral, and dried to afford methyl 4-(benzyloxy)-3-methyl-6-nitrobenzoate.

Step 3: Benzylic Bromination

This step functionalizes the methyl group, preparing it for the subsequent cyclization. A free radical bromination using N-Bromosuccinimide (NBS) is the standard method for this transformation.

  • Protocol: A mixture of methyl 4-(benzyloxy)-3-methyl-6-nitrobenzoate (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux under illumination with a tungsten lamp for 4-6 hours. The reaction is cooled, and the succinimide is filtered off. The filtrate is concentrated in vacuo to give the crude methyl 5-(bromomethyl)-4-(benzyloxy)-2-nitrobenzoate, which can often be used in the next step without further purification.

Step 4: Intramolecular Cyclization to form the Isoindolinone Core

The formation of the lactam ring is achieved by treating the bromomethyl intermediate with an ammonia source. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular amidation.

  • Protocol: The crude methyl 5-(bromomethyl)-4-(benzyloxy)-2-nitrobenzoate is dissolved in a solution of ammonia in methanol (7N). The solution is stirred in a sealed vessel at room temperature for 24 hours. The solvent is then evaporated, and the residue is taken up in ethyl acetate and washed with water to remove ammonium salts. The organic layer is dried and concentrated. The crude product is purified by column chromatography (silica gel) to yield 5-(benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one. This type of cyclization is a key step in the synthesis of related structures like lenalidomide.[6]

Step 5: Nitro Group Reduction

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method, but other reagents like tin(II) chloride or iron in acidic media can also be employed, which are known to be mild and selective.[7]

  • Protocol: A suspension of 5-(benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) and 10% Palladium on carbon (10% w/w) in methanol is stirred under a hydrogen atmosphere (1 atm) for 4 hours.[8] The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Route 2: Early-Stage Isoindolinone Formation and Subsequent Functionalization

Logical-Experimental Workflow (Route 2)

Route 2 Workflow A Methyl 4-hydroxy-3-nitrobenzoate B Methyl 3-(bromomethyl)-4-hydroxy-2-nitrobenzoate A->B  Step 1: Bromination C 5-Hydroxy-6-nitro-2,3-dihydro-1H-isoindol-1-one B->C  Step 2: Cyclization D 5-(Benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one C->D  Step 3: Benzylation E 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one D->E  Step 4: Nitro Reduction

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols (Route 2)

Step 1: Benzylic Bromination of a Pre-functionalized Ring

This route begins with a commercially available starting material, methyl 4-hydroxy-3-methylbenzoate, which is first nitrated to methyl 4-hydroxy-3-methyl-6-nitrobenzoate following a similar procedure as in Route 1, Step 2. The subsequent bromination is performed on this molecule.

  • Protocol: To a solution of methyl 4-hydroxy-3-methyl-6-nitrobenzoate (1.0 eq) in a suitable solvent like acetonitrile, add N-Bromosuccinimide (1.1 eq) and a radical initiator such as AIBN. The mixture is refluxed for 4-8 hours. After completion, the solvent is removed, and the residue is processed to isolate methyl 5-(bromomethyl)-4-hydroxy-2-nitrobenzoate.

Step 2: Cyclization

The isoindolinone ring is formed under similar conditions to Route 1, but starting with the hydroxy-substituted bromomethyl ester.

  • Protocol: The crude methyl 5-(bromomethyl)-4-hydroxy-2-nitrobenzoate is dissolved in a methanolic ammonia solution and stirred in a sealed vessel at room temperature for 24 hours. Work-up as described in Route 1, Step 4, followed by purification, yields 5-hydroxy-6-nitro-2,3-dihydro-1H-isoindol-1-one.

Step 3: Benzylation of the Hindered Phenol

With the isoindolinone core constructed, the phenolic hydroxyl group is benzylated. The presence of the adjacent nitro group and the fused lactam ring may influence the reactivity of the phenol.

  • Protocol: To a solution of 5-hydroxy-6-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq). The mixture is stirred at 60-80 °C for 8-12 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by chromatography provides 5-(benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one.

Step 4: Nitro Group Reduction

This final step is identical to the final step in Route 1.

  • Protocol: Catalytic hydrogenation of 5-(benzyloxy)-6-nitro-2,3-dihydro-1H-isoindol-1-one using 10% Pd/C in methanol under a hydrogen atmosphere provides the final product, 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.[8]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Late-Stage AminationRoute 2: Early-Stage Isoindolinone FormationJustification & Expert Insights
Number of Steps 54 (starting from nitrated precursor)Route 2 appears shorter, but this assumes the starting material methyl 4-hydroxy-3-methyl-6-nitrobenzoate is readily available. If starting from methyl 4-hydroxy-3-methylbenzoate, both routes are 5 steps.
Overall Yield Potentially ModeratePotentially Moderate to LowRoute 1 may have higher overall yield as the functional group manipulations on a simpler, less functionalized ring in the early steps are typically more efficient. The benzylation of the hindered phenol in Route 2 (Step 3) might be lower yielding.
Key Challenges Regioselectivity in the nitration step (Step 2) requires strict temperature control. Benzylic bromination can sometimes lead to side products.Benzylation of the electron-deficient and potentially sterically hindered phenol in Step 3 could be challenging and require optimization.The nitration in Route 1 is a critical step where isomeric impurities can arise.[9] In Route 2, the nucleophilicity of the phenolic oxygen is reduced by the electron-withdrawing nitro group, potentially complicating the benzylation.
Purification Multiple chromatographic purifications are likely required, especially after nitration and cyclization steps.Similar purification challenges are expected. The polarity of the intermediates differs, which may offer advantages or disadvantages depending on the specific impurities.Both routes involve intermediates with varying polarities, necessitating chromatographic purification. The final nitro reduction step in both routes often yields a clean product that may be purified by crystallization or trituration.[8]
Scalability Generally scalable. Benzylic bromination can be challenging on a large scale due to the use of radical initiators and halogenated solvents.Potentially more challenging to scale due to the benzylation step which might require harsher conditions or more expensive catalytic systems for hindered phenols.[10]Route 1 is likely more amenable to large-scale synthesis due to the more conventional and well-documented transformations on simpler substrates in the initial stages.

Conclusion and Recommendation

Both synthetic routes presented are viable pathways to 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one.

Route 1 (Late-Stage Amination) is recommended as the more robust and likely higher-yielding approach. The key transformations—benzylation, nitration, bromination, and cyclization—are performed on less complex substrates, and the final, highly reliable nitro reduction step makes it an attractive strategy. While control of regioselectivity during nitration is critical, the established procedures for similar substrates suggest this is manageable with careful temperature control.[4][5]

Route 2 (Early-Stage Isoindolinone Formation) offers a compelling alternative, particularly if the functionalized starting materials are readily available. However, the potential difficulty in the benzylation of the hindered, electron-deficient phenol intermediate presents a significant process development hurdle that may impact the overall efficiency of the synthesis.

Ultimately, the choice of route will depend on the specific resources, scale, and timeline of the research project. The detailed protocols and comparative analysis provided in this guide serve as a strong foundation for any researcher, scientist, or drug development professional embarking on the synthesis of this valuable chemical intermediate.

References

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

  • Smith, K., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1219–1227. [Link]

  • Gaikwad, P. S., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5208. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Di Stefano, A., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2695-2705. [Link]

  • Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Kumar, A., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[3][11][2][6]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. RSC Advances, 9(23), 13155-13165. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of Substituted Isoindolinones from the Thioethers 12a and 12b. [Link]

  • NSF Public Access Repository. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. [Link]

  • Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • OIST. (n.d.). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso-indolinone Derivatives and Related Molecules. [Link]

  • PubMed. (2019). Convenient and efficient synthesis of novel 11 H-benzo[3][11][2][6]thiazino[3,4- a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1 H-indene-1,3(2 H)-diones. [Link]

  • Wang, J., et al. (2008). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 6(18), 3444-3451. [Link]

  • Crossley, S. W. M., & Baran, P. S. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(34), 12002-12015. [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]

  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Maslivets, A. N., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3121. [Link]

  • Truman ChemLab. (2017). Nitration of Benzoic Acid. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or highly potent pharmaceutical intermediates not just as a regulatory checkbox, but as an exercise in chemical logic. Handling 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one requires a deep understanding of its structural motifs to predict its behavior in the laboratory environment.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from both acute and chronic exposure, building a foundation of safety through rigorous scientific causality.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific Personal Protective Equipment (PPE) is required. This compound presents a unique trifecta of handling challenges:

  • The Isoindolin-1-one Core: This pharmacophore is frequently found in highly potent immunomodulatory drugs (IMiDs) and kinase inhibitors. Because its specific biological potency may be uncharacterized, it must be handled as an Occupational Exposure Band (OEB) 3 or 4 compound (exposure limit <10 µg/m³)[1].

  • The 6-Amino Group (Primary Aromatic Amine): Aromatic amines are notorious skin sensitizers and suspected mutagens. If absorbed systemically, they can interfere with hemoglobin function.

  • The 5-Benzyloxy Group: This bulky, non-polar ether drastically increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows the compound to rapidly permeate standard latex or thin nitrile gloves, acting as a "Trojan horse" that carries the toxic amine payload directly through the skin barrier.

Because of this lipophilicity and high potency, standard laboratory PPE is insufficient. The protocol below is grounded in the National Research Council's guidelines for working with substances of high toxicity[1] and the American Chemical Society's (ACS) safety culture frameworks[2].

Quantitative PPE Matrix

The following matrix summarizes the mandatory PPE required for handling this compound in a dry powder or concentrated solution form.

ZoneRequired EquipmentSpecification StandardChemical/Physical Rationale
Respiratory N95/P100 Respirator or PAPRNIOSH-approvedIsoindolinone powders are highly electrostatic and prone to aerosolization during weighing.
Hands (Inner) Nitrile Gloves (4-5 mil)ASTM D6978Provides baseline dexterity and resistance to polar solvents.
Hands (Outer) Neoprene or Extended-Cuff Nitrile (8+ mil)EN 374 (Chemical Risk)Neoprene provides superior resistance against highly lipophilic aromatic amines, preventing breakthrough.
Body Disposable Tyvek Suit or Fluid-Resistant CoatISO 16602Prevents micro-particulate accumulation on woven clothing, which can cause chronic secondary exposure.
Eyes Chemical Splash GogglesANSI Z87.1Prevents ocular absorption of aerosolized dust or solvent splashes.

Step-by-Step Operational Methodology

To ensure a self-validating safety system, every step of the handling process must confirm the integrity of the containment before proceeding to the next.

Phase A: Preparation and Containment Verification
  • Verify Containment: All handling of the dry powder must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment isolator. Verify the negative pressure gauge reads within the manufacturer's safe zone before opening the sash.

  • Static Neutralization: Isoindolin-1-one derivatives generate significant static electricity. Use an anti-static zero-stat gun to neutralize the weighing paper, spatulas, and the balance draft shield. This prevents the powder from "jumping" and aerosolizing.

  • Don PPE: Follow a strict donning sequence: Inner gloves Tyvek suit Outer gloves Respirator Goggles. Pull the outer gloves over the cuffs of the Tyvek suit to eliminate exposed skin at the wrists.

Phase B: Closed-System Weighing and Solubilization
  • Tare and Transfer: Place a pre-tared, sealable glass vial on the analytical balance. Transfer the required mass of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one into the vial.

  • Immediate Sealing: Immediately cap the vial with a PTFE-lined septum cap before removing it from the balance enclosure.

  • In-Situ Solubilization: Do not open the vial to add solvent. Instead, use a syringe to inject your solvent (e.g., DMSO or DMF) directly through the septum. This closed-system transfer ensures that any displacement of air does not carry toxic dust into the operator's breathing zone.

G A 1. Containment Check (Verify Negative Pressure) B 2. PPE Donning (Double Glove, Tyvek) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. Closed-System Transfer (Septum Injection) C->D E 5. Acidic Decontamination (Protonate Amine) D->E

Fig 1. Operational workflow for handling high-potency lipophilic amines.

Decontamination and Spill Response

If a micro-spill occurs, sweeping or wiping with standard organic solvents (like pure methanol) will merely smear the lipophilic compound, increasing the surface area for exposure. Instead, we exploit the molecule's chemical structure.

The Acid-Wash Decontamination Method:

  • Prepare a 1% to 5% Acetic Acid or dilute HCl solution .

  • Spray the acidic solution onto a disposable wipe (do not spray directly on the powder to avoid aerosolization).

  • Wipe the contaminated surfaces (spatulas, balance pans, benchtop).

    • Causality: The acid protonates the 6-amino group, converting the lipophilic free base into a highly water-soluble ammonium salt. This drastically reduces its ability to penetrate gloves and makes it easily removable.

  • Follow up with a 70% Isopropanol (IPA) wipe to remove residual water and acid.

EPA-Compliant Disposal Plan

The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management under the Resource Conservation and Recovery Act (RCRA),[3]. All waste generated during this procedure must be treated as acutely hazardous.

  • Solid Waste (PPE, Wipes, Empty Vials): Must be placed in a heavy-duty, puncture-resistant biohazard or chemical waste bag inside the BSC. The bag must be sealed (gooseneck tie) before being removed from the containment zone and placed in a secondary rigid container.

  • Liquid Waste: Solutions containing the compound must be segregated into clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used.

  • Final Disposal: Waste must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

W A Contaminated Material (API + Solvent/Wipes) B Solid Waste (PPE, Paper, Vials) A->B C Liquid Waste (Organic Solvents) A->C D Double-Bagging & Secondary Containment B->D E Halogenated vs. Non-Halogenated Sort C->E F EPA RCRA Facility (High-Temp Incineration) D->F E->F

Fig 2. EPA-compliant cradle-to-grave waste routing and disposal pathway.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • American Chemical Society (ACS). Building Strong Cultures with Chemical Safety Education. ACS Publications. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units (RCRA Subtitle C). Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.